molecular formula C6H5FIN B13997572 3-Fluoro-2-iodo-5-methylpyridine

3-Fluoro-2-iodo-5-methylpyridine

Cat. No.: B13997572
M. Wt: 237.01 g/mol
InChI Key: LVAVXBUDSTVRDQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-5-methylpyridine is a versatile halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The distinct reactivity of the iodine and fluorine substituents on the methylpyridine core makes this compound a privileged scaffold for constructing complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These reactions allow researchers to efficiently introduce diverse molecular fragments, facilitating the exploration of new chemical space and the development of novel bioactive compounds. A key application of such fluorinated and iodinated pyridine building blocks is in the discovery and development of protein kinase inhibitors . Kinases are critical targets in therapeutic areas like oncology, and the use of this intermediate enables the synthesis of targeted compounds with potential for enhanced potency and selectivity. Furthermore, the presence of the strongly electron-withdrawing trifluoromethyl group, a common feature in many agrochemicals and pharmaceuticals, can significantly influence a molecule's biological activity, metabolism, and physicochemical properties . This compound is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FIN

Molecular Weight

237.01 g/mol

IUPAC Name

3-fluoro-2-iodo-5-methylpyridine

InChI

InChI=1S/C6H5FIN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

LVAVXBUDSTVRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)I)F

Origin of Product

United States

Foundational & Exploratory

2-Iodo-3-fluoro-5-methylpyridine chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for 2-Fluoro-3-iodo-5-methylpyridine , the commercially standard isomer used in drug development.

Advanced Handling, Reactivity, and Risk Management for Medicinal Chemistry

Part 1: Executive Summary & Structural Disambiguation

The Isomer Distinction (Critical Note)

In the context of drug development, the specific arrangement of halogens on the pyridine ring dictates reactivity. You requested 2-Iodo-3-fluoro-5-methylpyridine . However, the industry-standard building block for orthogonal functionalization is 2-Fluoro-3-iodo-5-methylpyridine (CAS: 153034-78-7) .

  • 2-Fluoro-3-iodo-5-methylpyridine (Standard): The fluorine at C2 is highly activated for SNAr displacement, while the iodine at C3 is positioned for selective Palladium-catalyzed cross-coupling. This "orthogonal reactivity" makes it a premium scaffold.

  • 2-Iodo-3-fluoro-5-methylpyridine (Rare): If the iodine were at C2, it would be extremely labile to nucleophilic attack, often making the compound less stable and harder to handle selectively in multi-step synthesis.

This guide focuses on the commercially relevant 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7) but the safety protocols apply broadly to iodofluoropyridines.

Physicochemical Profile
PropertyValueContext
CAS Number 153034-78-7 Unique Identifier
Formula C₆H₅FINHalogenated Heterocycle
Molecular Weight 237.01 g/mol Heavy atom count aids crystallography
Appearance White to off-white solidDiscoloration indicates I₂ liberation
Melting Point 40–45 °CLow MP solid; handles like a semi-solid in warm labs
Boiling Point ~262 °C (Predicted)High boiler; low volatility but dust hazard
Solubility DCM, THF, EtOAcLow water solubility; lipophilic

Part 2: Hazard Identification & Risk Assessment (GHS)

Core Hazards

This compound is not just a simple irritant; it is an alkylating-like agent due to the activated C2-Fluorine and C3-Iodine. It poses specific risks during synthesis.

  • Acute Toxicity (Oral/Inhalation): Category 4. Harmful if swallowed or inhaled.

  • Skin/Eye Corrosion: Category 2/2A. Causes severe skin irritation and serious eye irritation.

  • Specific Target Organ Toxicity (STOT-SE): Category 3. Respiratory tract irritation.[1]

The "Hidden" Hazard: Decomposition

Upon thermal decomposition or fire, this compound releases a "toxic cocktail" of gases:

  • Hydrogen Fluoride (HF): Extremely corrosive; scavenges calcium from blood (hypocalcemia).

  • Hydrogen Iodide (HI): Corrosive acid gas.

  • Nitrogen Oxides (NOx): Lung edema risks.

Reactivity Profile
  • SNAr Activity: The C2-Fluorine is susceptible to hydrolysis by water/base at high temperatures, releasing HF.

  • Light Sensitivity: The C-I bond is photolabile. Prolonged light exposure liberates free iodine (purple discoloration), which is an oxidizer and sensitizer.

Part 3: Safe Handling & Experimental Workflows

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent hydrolysis.

  • Light: Amber vials or foil-wrapped containers are mandatory.

Decision Matrix: PPE & Engineering Controls

The following Graphviz diagram outlines the logic for selecting safety controls based on the scale of operation.

SafetyMatrix Start Experimental Scale? Small < 1 Gram (Screening) Start->Small Large > 1 Gram (Scale-up) Start->Large Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Small->Hood Large->Hood If Dissolved Glovebox Glovebox or Local Exhaust Ventilation Large->Glovebox Dust Hazard PPE_Basic PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Hood->PPE_Basic PPE_Adv PPE: Butyl Rubber Gloves, Face Shield + Goggles, Tyvek Sleeves Hood->PPE_Adv Glovebox->PPE_Adv

Figure 1: Risk-based decision matrix for selecting engineering controls and Personal Protective Equipment (PPE).

Protocol: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Context: This reagent is typically used to couple aryl boronic acids at the C3-Iodine position.

  • Degassing (Critical): Oxygen poisons Pd catalysts and accelerates the oxidation of the iodopyridine. Sparge solvents with Argon for 15 mins.

  • Base Addition: Use mild bases (e.g., K₂CO₃, Cs₂CO₃). Avoid strong alkoxides (NaOtBu) unless necessary, as they may trigger premature SNAr at the C2-Fluorine position.

  • Quenching:

    • Do NOT acidify strongly if avoiding HF generation is a priority.

    • Use a saturated NH₄Cl quench.

    • Waste: Segregate aqueous waste as "Halogenated/Heavy Metal" due to Palladium and Iodine content.

Part 4: Emergency Response & Toxicology

First Aid Causality
  • Eye Contact: Immediate irrigation for 15 minutes. Why? The C2-F hydrolysis can generate trace HF on moist mucous membranes, requiring immediate dilution.

  • Skin Contact: Wash with soap and water. If redness persists, consider calcium gluconate gel (standard HF protocol) as a precautionary measure if large quantities of the fluoro-derivative were involved in a thermal runaway.

  • Ingestion: Do NOT induce vomiting. The lipophilic nature allows rapid absorption; vomiting increases aspiration risk.

Emergency Workflow

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash 15 min Soap/Water Skin->Action_Skin Action_Eye Flush 15 min Lift Eyelids Eye->Action_Eye Action_Inhale Fresh Air Oxygen if needed Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow for exposure incidents.

Part 5: Synthesis & Application Context[6][7]

Why this Molecule?

In drug discovery, 2-Fluoro-3-iodo-5-methylpyridine is a "privileged scaffold."

  • The Methyl Group (C5): Provides metabolic stability (blocks P450 oxidation at that position) and lipophilicity.

  • The Iodine (C3): A "soft" handle for Suzuki, Sonogashira, or Heck couplings.

  • The Fluorine (C2): A "hard" handle for late-stage nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

Experimental Logic Diagram

This diagram illustrates the "Orthogonal Functionalization" strategy, validating why this specific chemical is used and how to sequence reactions safely.

SynthesisWorkflow Start 2-Fluoro-3-iodo-5-methylpyridine PathA Path A: C-C Coupling First (Suzuki/Sonogashira) Start->PathA Selective at C3-I PathB Path B: SnAr Displacement First (Amination) Start->PathB Selective at C2-F ProdA Intermediate A: 2-Fluoro-3-Aryl-5-methylpyridine PathA->ProdA ProdB Intermediate B: 2-Amino-3-iodo-5-methylpyridine PathB->ProdB SafetyA Safety Check: Pd scavenging required ProdA->SafetyA SafetyB Safety Check: High Temp required (Pressure Vessel) ProdB->SafetyB

Figure 3: Strategic synthesis pathways demonstrating orthogonal reactivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10243220, 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [Link]

Sources

3-Fluoro-2-iodo-5-methylpyridine melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-2-iodo-5-methylpyridine: Technical Profile, Synthesis & Characterization Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-Fluoro-2-iodo-5-methylpyridine (CAS: 1110540-18-5 ) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its unique substitution pattern—featuring an iodine atom at the C2 position, a fluorine atom at C3, and a methyl group at C5—makes it a critical building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Unlike its more common isomers, public experimental data for this specific regioisomer is sparse. This guide synthesizes available structural data, analog properties, and standard synthetic protocols to provide a definitive reference for its physical state, handling, and preparation.

Key Technical Insight: Based on structural analogs and thermodynamic trends of halogenated pyridines, this compound exists as a low-melting solid at room temperature. It requires cold storage (2–8°C) and protection from light to prevent deiodination.

Chemical Profile & Identity

PropertyDetail
IUPAC Name 3-Fluoro-2-iodo-5-methylpyridine
CAS Number 1110540-18-5
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol
SMILES Cc1cnc(I)c(F)c1
InChI Key LVAVXBUDSTVRDQ-UHFFFAOYSA-N
Structure Pyridine ring substituted with I (C2), F (C3), Me (C5)

Physical Properties Analysis

Accurate physical property data is essential for process design and handling. While specific experimental values for CAS 1110540-18-5 are proprietary to custom synthesis houses, its state is derived here from a comparative analysis of close structural analogs.

Physical State & Melting Point
  • Physical State: Solid (Crystalline or semi-crystalline mass).

  • Melting Point (Estimated): 35 – 60 °C .

    • Rationale: The isomer 2-fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7) is a solid with a melting point of 110–114 °C [1]. The removal of the C2-fluorine and replacement with C2-iodine (less polar, larger radius) typically lowers the lattice energy compared to the 2-fluoro analog, but the heavy iodine atom generally maintains a solid state compared to non-halogenated pyridines.

    • Analog Comparison:2-Iodo-5-methylpyridine is a solid with a melting point of 36–37 °C. The addition of the C3-fluorine atom typically increases the melting point slightly due to dipole interactions.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), DMSO.

  • Insoluble: Water (Hydrophobic character dominates).

Stability
  • Light Sensitivity: High. The C–I bond is susceptible to photolytic cleavage.

  • Thermal Stability: Stable at room temperature but prone to sublimation or degradation if heated without inert atmosphere.

Synthesis & Manufacturing Protocol

The most reliable route to 3-fluoro-2-iodo-5-methylpyridine is the Sandmeyer Reaction starting from the commercially available precursor 2-amino-3-fluoro-5-methylpyridine . This method ensures regioselectivity, as the amino group directs the iodine placement.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Precursor 2-Amino-3-fluoro- 5-methylpyridine (CAS 1211590-31-6) Intermediate Diazonium Intermediate (In situ) Precursor->Intermediate Diazotization (-5°C to 0°C) Reagents Reagents: NaNO2, HI (aq) or CH2I2, Isoamyl Nitrite Reagents->Intermediate Product 3-Fluoro-2-iodo- 5-methylpyridine (Target) Intermediate->Product Iodination (Sandmeyer) Purification Purification: Silica Gel Column (Hexane/EtOAc) Product->Purification Workup

Figure 1: Step-wise synthesis workflow via the Sandmeyer reaction.

Detailed Protocol

Objective: Convert 2-amino-3-fluoro-5-methylpyridine to 3-fluoro-2-iodo-5-methylpyridine.

Reagents:

  • 2-Amino-3-fluoro-5-methylpyridine (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Potassium Iodide (KI, 2.0 eq) or Hydroiodic Acid (HI)

  • Sulfuric Acid (H₂SO₄, 2M aqueous solution)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the amine precursor in 2M H₂SO₄. Cool the solution to 0 °C using an ice/salt bath.

  • Diazotization: Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Iodination: Slowly add a solution of KI (dissolved in water) to the cold diazonium mixture.

    • Observation: Evolution of nitrogen gas (bubbling) and formation of a dark oil or precipitate.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 10% Sodium Thiosulfate (to remove excess iodine) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Eluent: 5-10% Ethyl Acetate in Hexanes).

Characterization & Quality Control

To validate the identity of the synthesized solid, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ ~8.1 ppm (s, 1H)Proton at C6 (Adjacent to N)
δ ~7.4 ppm (d, 1H)Proton at C4 (Coupled to F)
δ ~2.3 ppm (s, 3H)Methyl group at C5
¹⁹F NMR δ ~ -120 to -130 ppmSingle fluorine signal
MS (ESI) [M+H]⁺ = 238.0Confirms molecular mass

Applications in Drug Discovery

This molecule acts as a "linchpin" intermediate. The C2-Iodine is highly reactive toward oxidative addition, while the C3-Fluorine modulates the pKa and lipophilicity of the final drug candidate.

Key Reactions:

  • Suzuki-Miyaura Coupling: Selective coupling at the C2 position with aryl boronic acids.

  • Negishi Coupling: Zinc-mediated coupling for alkylation.

  • Buchwald-Hartwig Amination: Introduction of amines at the C2 position.

Structure-Activity Relationship (SAR) Logic:

  • Fluorine Effect: The C3-F atom lowers the pKa of the pyridine nitrogen, reducing metabolic clearance via N-oxidation.

  • Methyl Group: Provides a handle for hydrophobic interactions in protein binding pockets.

References

  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine Product Sheet. Retrieved from

  • BLD Pharm. (n.d.). 3-Fluoro-2-iodo-5-methylpyridine (CAS 1110540-18-5). Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 1110540-18-5. Retrieved from

  • ChemicalBook. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine Properties. Retrieved from

Sources

A Tale of Two Isomers: A Technical Guide to 3-fluoro-2-iodo-5-methylpyridine and 2-fluoro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Positional Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the precise placement of every atom within a molecule can dramatically alter its biological activity, pharmacokinetic profile, and overall therapeutic potential. Halogenated pyridines are a cornerstone of modern drug design, with the introduction of fluorine and iodine atoms offering a powerful tool to modulate properties such as metabolic stability, binding affinity, and membrane permeability. This guide delves into the nuanced yet critical differences between two closely related constitutional isomers: 3-fluoro-2-iodo-5-methylpyridine and 2-fluoro-3-iodo-5-methylpyridine. While sharing the same molecular formula, the distinct positioning of their fluoro and iodo substituents on the pyridine ring gives rise to unique chemical reactivity and synthetic accessibility, ultimately influencing their utility as building blocks in the development of novel therapeutics and agrochemicals.[1][2] This document will provide a comprehensive comparison of their synthesis, spectroscopic properties, and chemical reactivity, offering field-proven insights for their strategic application in research and development.

PART 1: Synthesis and Mechanistic Insights

The regioselective synthesis of polysubstituted pyridines is a significant challenge in organic chemistry. The preparation of 3-fluoro-2-iodo-5-methylpyridine and 2-fluoro-3-iodo-5-methylpyridine requires distinct strategies that leverage the directing effects of the substituents on the pyridine ring.

Synthesis of 2-fluoro-3-iodo-5-methylpyridine

The most direct and efficient route to 2-fluoro-3-iodo-5-methylpyridine involves the ortho-lithiation of 2-fluoro-5-methylpyridine.[3] This method takes advantage of the fluorine atom's ability to direct deprotonation to the adjacent C-3 position.

Experimental Protocol:

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -20 °C, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).

  • The reaction mixture is then cooled to -78 °C.

  • A solution of 2-fluoro-5-methylpyridine in anhydrous THF is added slowly to the LDA solution. The reaction is stirred at -78 °C for 3.5 hours, allowing for the regioselective deprotonation at the C-3 position.[4][5]

  • A solution of iodine in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is gradually warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-fluoro-3-iodo-5-methylpyridine.[3]

Causality Behind Experimental Choices:

  • LDA as the Base: The choice of LDA is critical. It is a strong, non-nucleophilic base, which minimizes the risk of nucleophilic aromatic substitution of the fluorine atom.[6]

  • Low Temperature (-78 °C): The low reaction temperature is essential to maintain the stability of the lithiated intermediate and prevent side reactions.

  • Regioselectivity: The fluorine atom at the C-2 position is a powerful ortho-directing group for lithiation, ensuring the deprotonation occurs selectively at the C-3 position.[4][5]

G cluster_0 Synthesis of 2-fluoro-3-iodo-5-methylpyridine 2-fluoro-5-methylpyridine 2-fluoro-5-methylpyridine lithiated_intermediate lithiated_intermediate 2-fluoro-5-methylpyridine->lithiated_intermediate 1. LDA, THF, -78°C 2-fluoro-3-iodo-5-methylpyridine 2-fluoro-3-iodo-5-methylpyridine lithiated_intermediate->2-fluoro-3-iodo-5-methylpyridine 2. I₂, -78°C to rt

Caption: Synthetic pathway for 2-fluoro-3-iodo-5-methylpyridine.

Proposed Synthesis of 3-fluoro-2-iodo-5-methylpyridine

Proposed Experimental Protocol:

  • Nitration: 3-Fluoro-5-methylpyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the C-2 position, yielding 3-fluoro-2-nitro-5-methylpyridine. The fluorine at C-3 directs nitration to the C-2 and C-6 positions, with the C-2 position being sterically more accessible.

  • Reduction: The nitro group of 3-fluoro-2-nitro-5-methylpyridine is then reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to give 2-amino-3-fluoro-5-methylpyridine.

  • Diazotization and Iodination (Sandmeyer Reaction): The resulting 2-amino-3-fluoro-5-methylpyridine is diazotized with sodium nitrite in the presence of a strong acid (e.g., hydrochloric or sulfuric acid) at 0-5 °C to form the corresponding diazonium salt. This unstable intermediate is then treated with a solution of potassium iodide to yield the final product, 3-fluoro-2-iodo-5-methylpyridine.[7][8]

Causality Behind Proposed Experimental Choices:

  • Sandmeyer Reaction: This multi-step approach allows for the introduction of an iodine atom at a position that may not be easily accessible through direct halogenation or lithiation methods.[9]

  • Regiocontrol: The initial nitration step is crucial for establishing the correct substitution pattern. The subsequent reduction and Sandmeyer reaction sequence reliably replaces the amino group with an iodine atom.

G cluster_1 Proposed Synthesis of 3-fluoro-2-iodo-5-methylpyridine 3-fluoro-5-methylpyridine 3-fluoro-5-methylpyridine 3-fluoro-2-nitro-5-methylpyridine 3-fluoro-2-nitro-5-methylpyridine 3-fluoro-5-methylpyridine->3-fluoro-2-nitro-5-methylpyridine 1. HNO₃, H₂SO₄ 2-amino-3-fluoro-5-methylpyridine 2-amino-3-fluoro-5-methylpyridine 3-fluoro-2-nitro-5-methylpyridine->2-amino-3-fluoro-5-methylpyridine 2. SnCl₂, HCl 3-fluoro-2-iodo-5-methylpyridine 3-fluoro-2-iodo-5-methylpyridine 2-amino-3-fluoro-5-methylpyridine->3-fluoro-2-iodo-5-methylpyridine 3. NaNO₂, H⁺ 4. KI

Caption: Proposed synthetic pathway for 3-fluoro-2-iodo-5-methylpyridine.

PART 2: Comparative Analysis of Physicochemical and Spectroscopic Properties

The positional difference of the fluorine and iodine atoms significantly influences the electronic distribution within the pyridine ring, leading to distinct physicochemical and spectroscopic properties.

Property3-fluoro-2-iodo-5-methylpyridine2-fluoro-3-iodo-5-methylpyridine
Molecular Formula C₆H₅FINC₆H₅FIN
Molecular Weight 237.01 g/mol 237.01 g/mol
CAS Number Not available153034-78-7[3]
Appearance Predicted to be a solidWhite to off-white solid[1]
Melting Point Not available40-45 °C[3]
Spectroscopic Characterization

The spectroscopic data for these isomers are expected to show clear differences, particularly in their NMR spectra, which can be used for unambiguous identification.

2-fluoro-3-iodo-5-methylpyridine: [3]

  • ¹H NMR (200 MHz, CDCl₃): δ 2.28 (s, 3H, CH₃), 7.95 (m, 2H, H-4, H-6).

  • ¹³C NMR (50 MHz, CDCl₃): δ 17.0 (CH₃), 75.4 (d, ²J(C-F) = 44 Hz, C-3), 132.7 (d, ⁴J(C-F) = 5 Hz, C-5), 146.8 (d, ³J(C-F) = 13 Hz, C-6), 150.4 (C-4), 160.4 (d, ¹J(C-F) = 232 Hz, C-2).

  • ¹⁹F NMR (470 MHz, CDCl₃): δ -61.7.

  • IR (KBr): ν 1049, 1379, 1446, 2930 cm⁻¹.

  • ESI-MS: m/z 237.89 [M+H]⁺.

Predicted Spectroscopic Features for 3-fluoro-2-iodo-5-methylpyridine:

  • ¹H NMR: The chemical shifts of the aromatic protons would be different due to the altered electronic environment. The proton at C-4 would likely appear as a doublet, and the proton at C-6 as a singlet or a narrow doublet due to a small coupling with the fluorine atom.

  • ¹³C NMR: The C-F coupling constants would be a key diagnostic feature. A large one-bond coupling (¹J(C-F)) would be observed for C-3, and smaller two-, three-, and four-bond couplings would be seen for C-2, C-4, and C-5, respectively. The chemical shift of the carbon bearing the iodine (C-2) would be significantly shifted to a higher field (lower ppm value) compared to the C-3 carbon in the other isomer.

  • ¹⁹F NMR: The chemical shift of the fluorine atom would be different from that of the 2-fluoro isomer.

PART 3: Reactivity and Applications in Drug Development

The distinct electronic properties of the two isomers dictate their reactivity in subsequent chemical transformations, making them suitable for different applications in drug discovery.

Reactivity
  • 3-fluoro-2-iodo-5-methylpyridine: The iodine atom at the C-2 position is highly susceptible to metal-halogen exchange (e.g., with organolithium reagents) and is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes it a valuable building block for introducing a wide range of substituents at the C-2 position. The fluorine at C-3 has a strong electron-withdrawing effect, which can influence the reactivity of the adjacent positions.

  • 2-fluoro-3-iodo-5-methylpyridine: The iodine atom at the C-3 position is also amenable to cross-coupling reactions, allowing for functionalization at this position. The fluorine atom at C-2 activates the C-3 position towards nucleophilic attack under certain conditions, although this is generally less facile than with other leaving groups. The primary role of the 2-fluoro substituent is often to modulate the basicity of the pyridine nitrogen and to block metabolic oxidation at that position.[10][11]

Applications in Drug Development

Both isomers are valuable intermediates in the synthesis of biologically active compounds.[1][2] The choice between them depends on the desired substitution pattern of the final drug candidate.

  • Protein Kinase Inhibitors: Halogenated pyridines are common scaffolds in protein kinase inhibitors, where the substituents can be tailored to fit into specific binding pockets of the enzyme.[3]

  • Agrochemicals: These compounds can serve as precursors for novel pesticides and herbicides, where the specific halogenation pattern can enhance efficacy and selectivity.[1]

  • Central Nervous System (CNS) Agents: The introduction of fluorine can improve blood-brain barrier penetration, a desirable property for drugs targeting the CNS.

The ability to selectively synthesize and functionalize these isomers provides medicinal chemists with a versatile toolkit for structure-activity relationship (SAR) studies, enabling the fine-tuning of a lead compound's properties to optimize its therapeutic profile.

Conclusion

3-fluoro-2-iodo-5-methylpyridine and 2-fluoro-3-iodo-5-methylpyridine, while simple in structure, exemplify the profound impact of positional isomerism on the chemical and biological properties of molecules. Understanding their distinct synthetic routes, spectroscopic signatures, and reactivity profiles is paramount for their effective utilization in the rational design of new pharmaceuticals and agrochemicals. This guide provides a foundational framework for researchers to navigate the synthesis and application of these valuable building blocks, ultimately accelerating the discovery and development of innovative chemical entities.

References

  • Chadwick, D. J.; Ennis, D. S.
  • Gribble, G. W. Chapter 2 - Directed Lithiation of Five-Membered Heterocycles. In Privileged Scaffolds in Medicinal Chemistry, Bräse, S., Ed. Royal Society of Chemistry, 2016; pp 29-63.
  • Chem-Impex. 2-Fluoro-3-iodo-5-methylpyridine. [Link]

  • Clayden, J.; Youssef, L. H. Directed Lithiation of N-Boc-N-(p-methoxyphenyl)allylamine: A Stereoselective Synthesis of Substituted Pyrrolidines. Org. Lett., 2(8), 1041-1043.
  • J&K Scientific. 2-Fluoro-3-iodo-5-methylpyridine. [Link]

  • PubChem. 3-fluoro-2-iodo-5-methylpyridine. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • NIH. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

Sources

Methodological & Application

Application Note: Regioselective Lithiation and Iodination of 3-Fluoro-5-Methylpyridine

[1]

Executive Summary

The functionalization of 3-fluoro-5-methylpyridine is a critical step in the synthesis of kinase inhibitors and agrochemicals.[1] Direct lithiation of this scaffold is governed by the Directed Ortho Metalation (DoM) principles, where the fluorine atom and the pyridine nitrogen cooperatively direct deprotonation to the C2 position .

However, this transformation is fraught with stability risks. The resulting 2-lithio-3-fluoropyridine species is prone to rapid elimination of lithium fluoride (LiF) to form a highly reactive 2,3-pyridyne intermediate, leading to polymerization (tars) or nucleophilic scrambling.[1] This guide provides a validated low-temperature protocol using Lithium Diisopropylamide (LDA) to kinetically access the C2-lithio species and trap it with iodine, yielding 2-iodo-3-fluoro-5-methylpyridine with high regioselectivity.[1]

Mechanistic Analysis & Regioselectivity

Understanding the competition between thermodynamic stability and kinetic acidity is essential for this substrate.

Directing Group Effects
  • C2 Position (Kinetic & Thermodynamic Favorite): Located between the pyridine nitrogen (N1) and the fluorine atom (F3). The inductive electron-withdrawing effects of both heteroatoms make the C2 proton the most acidic (

    
    ).[1]
    
  • C4 Position: Adjacent to the fluorine (F3) and the methyl group (C5). While activated by fluorine, it lacks the inductive stabilization of the nitrogen lone pair found at C2. Furthermore, the C5-methyl group introduces weak steric hindrance.[1]

  • C6 Position: Adjacent to the nitrogen (N1) and the methyl group (C5). The methyl group is weakly electron-donating, slightly deactivating this position relative to C2.[1]

The "Pyridyne" Danger

The 2-lithio-3-fluoro intermediate possesses a leaving group (F)

1-60°C3-methyl-2,3-pyridyne1
  • Control Strategy: The reaction must be maintained strictly at -78°C or lower.[1] The "aging" time of the lithiated species must be minimized before the electrophile (Iodine) is introduced.

Visual Pathway Analysis

The following diagram illustrates the regioselectivity logic and the decomposition pathway.

ReactionPathwaySubstrate3-Fluoro-5-methylpyridineLDALDA / THF-78°CSubstrate->LDAC2_Lithio2-Lithio-3-fluoro-5-methylpyridine(Kinetic Product)LDA->C2_LithioMajor Path (Acidic C2)C4_Lithio4-Lithio-3-fluoro-5-methylpyridine(Thermodynamic/Steric)LDA->C4_LithioMinor PathPyridyne2,3-Pyridyne Intermediate(Decomposition)C2_Lithio->Pyridyne> -60°C(-LiF)Product2-Iodo-3-fluoro-5-methylpyridine(Target)C2_Lithio->Product+ I2Fast AdditionTarPolymer/TarPyridyne->TarIodineI2 (Quench)

Figure 1: Reaction pathway showing the dominance of C2 lithiation and the critical risk of pyridyne formation.

Experimental Protocol

Target Compound: 2-Iodo-3-fluoro-5-methylpyridine (CAS: 1110540-18-5) Scale: 5.0 mmol (Adaptable)[1]

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
3-Fluoro-5-methylpyridine 111.121.0556 mgSubstrate
LDA (2.0 M in THF/Hept) N/A1.23.0 mLBase
Iodine (I₂) 253.811.51.90 gElectrophile
THF (Anhydrous) 72.11N/A15 mLSolvent
Na₂S₂O₃ (sat.[1] aq.) N/AN/A20 mLQuench

Equipment:

  • Flame-dried 50 mL round-bottom flask (3-neck).

  • Low-temperature thermometer (internal probe required).

  • Argon/Nitrogen manifold.

  • Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology
Step 1: System Preparation[1]
  • Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).

  • Charge the flask with 10 mL of anhydrous THF .

  • Cool the solvent to -78°C using the dry ice/acetone bath.

Step 2: Base Generation/Addition

Note: Commercial LDA is acceptable, but fresh preparation (n-BuLi + Diisopropylamine) often yields cleaner results for sensitive pyridines.[1]

  • Add LDA solution (3.0 mL, 1.2 equiv) dropwise to the cold THF.

  • Allow the base to equilibrate at -78°C for 10 minutes.

Step 3: Lithiation (The Critical Step)
  • Dissolve the 3-fluoro-5-methylpyridine (556 mg) in 2 mL anhydrous THF .

  • Add the substrate solution dropwise down the side of the flask over 5–10 minutes.

    • Critical: Monitor internal temperature.[5] Do not allow it to rise above -70°C.[1]

  • Stir at -78°C for exactly 30 minutes .

    • Warning: Extending this time increases the risk of pyridyne formation. Do not stir for >1 hour.

Step 4: Electrophile Trapping[1]
  • Dissolve Iodine (1.90 g) in 3 mL anhydrous THF in a separate vial.

  • Add the Iodine solution rapidly (but controlling exotherm) to the lithiated mixture.

    • The solution will transition from a likely yellow/orange anion color to the dark brown of iodine.

  • Stir at -78°C for 15 minutes, then remove the cooling bath and allow to warm to 0°C over 30 minutes.

Step 5: Workup & Purification[1]
  • Quench the reaction at 0°C with saturated aq. Na₂S₂O₃ (Sodium Thiosulfate) . Shake vigorously until the iodine color disappears (turns pale yellow/white).

  • Extract with Ethyl Acetate (3 x 20 mL) .

  • Wash combined organics with Brine (20 mL).

  • Dry over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Silica gel chromatography.

    • Eluent: 0-10% Ethyl Acetate in Hexanes.[1]

    • Expected Product: Off-white to pale yellow solid/oil.[1]

Characterization Data (Expected)

The following spectral features confirm the formation of the 2-iodo isomer over the 4-iodo or lateral lithiation products.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.05 ppm (s, 1H, H6):  The proton adjacent to Nitrogen (deshielded).
      
    • 
       7.35 ppm (d, 
      
      
      Hz, 1H, H4):
      The proton adjacent to Fluorine.
    • 
       2.35 ppm (s, 3H, CH₃):  Methyl group signal.
      
    • Differentiation: If C4-iodination occurred, the H4 doublet would disappear, and you would see a singlet for H2 (very far downfield, ~8.3 ppm) and a singlet for H6.

  • ¹⁹F NMR:

    • Signal expected around -90 to -100 ppm .[1] The shift will move downfield relative to the starting material due to the ortho-iodine.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Dark Tar / Black Oil Pyridyne formation (decomposition).[1]Ensure Temp is <-75°C. Reduce lithiation time to 15 mins.
Starting Material Recovery Incomplete lithiation or wet THF.Re-titrate LDA. Ensure strictly anhydrous conditions.
Regioisomer Mix Scrambling or thermodynamic equilibration.Do not allow the reaction to warm up before adding Iodine.
Low Yield Iodine sublimation or moisture in I₂ solution.Dry Iodine crystals or use a freshly opened bottle.
Advanced Strategy: Accessing the C4-Iodo Isomer

If 4-iodo-3-fluoro-5-methylpyridine is the desired target, direct lithiation is not recommended due to the dominance of the C2 position.

  • Alternative Route: Use the "Sandmeyer" approach.

    • Start with 3-fluoro-5-methyl-4-aminopyridine .

    • Diazotize (

      
      ) and quench with KI.
      

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM and "optional site selectivity").
  • Snieckus, V. (1990). Directed ortho metalation.[6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(5), 879-933. Link

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of 3-halopyridines. Tetrahedron Letters, 33(51), 7683-7686. (Discusses instability of 2-lithio-3-halopyridines).
  • ChemicalBook Entry: 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7) and related isomers. Link

  • BLD Pharm Catalog: 3-Fluoro-2-iodo-5-methylpyridine (CAS 1110540-18-5).[1][4] Link (Confirmation of commercial existence of the C2-iodo product).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Fluoro-2-iodo-5-methylpyridine. This valuable building block is crucial for advancements in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the primary synthetic route, provide detailed protocols, and offer solutions to frequently encountered issues.

The principal and most effective method for synthesizing 3-Fluoro-2-iodo-5-methylpyridine is through the directed ortho-metalation (DoM) of 3-fluoro-5-methylpyridine, followed by quenching with an iodine source. This approach leverages the powerful directing ability of the fluorine atom to achieve regioselective functionalization of the pyridine ring.

Core Synthesis Workflow: Directed ortho-Metalation

The synthetic strategy hinges on the deprotonation of the C2 position of 3-fluoro-5-methylpyridine, which is activated by the ortho-directing fluorine atom. The resulting aryllithium intermediate is then trapped with an electrophilic iodine source to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Iodination cluster_2 Step 3: Work-up & Purification Starting_Material 3-Fluoro-5-methylpyridine Lithiation Lithium Diisopropylamide (LDA) THF, -78 °C Starting_Material->Lithiation Deprotonation Intermediate 2-Lithio-3-fluoro-5-methylpyridine (in situ) Lithiation->Intermediate Iodination Iodine (I₂) Solution -78 °C to RT Intermediate->Iodination Electrophilic Quench Product 3-Fluoro-2-iodo-5-methylpyridine Iodination->Product Workup Aqueous Quench & Extraction Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure 3-Fluoro-2-iodo-5-methylpyridine Purification->Final_Product

Caption: General workflow for the synthesis of 3-Fluoro-2-iodo-5-methylpyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Problem ID Issue Potential Causes Recommended Solutions
L-01 Low or No Product Formation 1. Ineffective Lithiation: Inactive or insufficient base, presence of proton sources (water, acidic impurities). 2. Degradation of Organolithium Intermediate: Temperature rising above -78 °C, prolonged reaction time. 3. Inefficient Iodination: Deactivated iodine, slow addition of iodine.1. Optimize Lithiation: Use freshly prepared or titrated LDA. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Maintain Low Temperature: Use a cryostat or a well-maintained dry ice/acetone bath. Add the iodine solution promptly after the lithiation step. 3. Iodination Protocol: Use freshly sublimed iodine. Add the iodine solution in a steady stream to the cold reaction mixture.
L-02 Formation of Multiple Isomers 1. Competitive Lithiation: Lithiation at other positions (C4 or C6) due to competing directing effects or steric hindrance. 2. "Halogen Dance" Rearrangement: Migration of the iodine atom to a more thermodynamically stable position on the pyridine ring.[1]1. Enhance Regioselectivity: Use a bulky lithium amide base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor the sterically less hindered C2 position.[2][3] 2. Suppress Halogen Dance: Maintain a very low temperature throughout the reaction and work-up. Minimize the time the organolithium intermediate is present before quenching.[4][5]
P-01 Difficult Purification 1. Co-elution of Isomers: The desired product and isomeric byproducts may have similar polarities. 2. Presence of Unreacted Starting Material: Incomplete lithiation or iodination.1. Optimize Chromatography: Use a high-resolution silica gel and a carefully optimized eluent system (e.g., hexane/ethyl acetate gradient). Consider using a different stationary phase if co-elution persists. 2. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6]
S-01 Formation of Dark, Tarry Byproducts 1. Decomposition of Reagents or Intermediates: Reaction temperature too high, presence of oxygen. 2. Polymerization: Especially if the reaction is allowed to warm in the presence of unquenched organolithium species.1. Strict Anhydrous and Inert Conditions: Ensure the reaction is performed under a positive pressure of an inert gas (argon or nitrogen). 2. Controlled Quenching: Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) after the iodination is complete.

Frequently Asked Questions (FAQs)

Q1: Why is LDA preferred over n-BuLi for the lithiation of 3-fluoro-5-methylpyridine?

A1: While n-butyllithium (n-BuLi) is a strong base, it is also a potent nucleophile. In the case of pyridines, which are electron-deficient heterocycles, n-BuLi can undergo nucleophilic addition to the C=N bond, leading to undesired side products.[2][7] Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic strong base, which favors deprotonation (lithiation) at the desired ortho position without competing nucleophilic attack.[8][9]

Q2: What is the role of the fluorine atom in this synthesis?

A2: The fluorine atom serves as a powerful directed metalation group (DMG).[10][11] Its electron-withdrawing nature increases the acidity of the adjacent ortho protons, and its ability to coordinate with the lithium cation of the base directs the deprotonation to the C2 position, ensuring high regioselectivity.

Q3: Can other iodine sources be used instead of molecular iodine (I₂)?

A3: Yes, other electrophilic iodine sources can be employed. Perfluoroalkyl iodides or 1,2-diiodoethane can sometimes offer advantages in terms of solubility and handling. However, molecular iodine is readily available, cost-effective, and generally provides good yields.

Q4: How can I confirm the regiochemistry of the final product?

A4: The most definitive method for confirming the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can establish the connectivity and spatial relationships between the protons and carbons in the molecule, confirming the positions of the fluoro, iodo, and methyl substituents.

Q5: What are the key safety precautions for this reaction?

A5: This synthesis involves highly reactive and potentially hazardous reagents.

  • Organolithium Reagents (LDA, n-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

  • Anhydrous Solvents: THF can form explosive peroxides and must be properly stored and tested before use.

  • Low Temperatures: Handling cryogenic liquids like liquid nitrogen and dry ice requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Quenching: The reaction should be quenched carefully at low temperature by the slow addition of a proton source.

Experimental Protocol: Synthesis of 3-Fluoro-2-iodo-5-methylpyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Fluoro-5-methylpyridine

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of LDA:

    • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

    • Add freshly distilled diisopropylamine (1.1 equivalents).

    • Slowly add a titrated solution of n-BuLi (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation of 3-Fluoro-5-methylpyridine:

    • To the freshly prepared LDA solution, add a solution of 3-fluoro-5-methylpyridine (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by taking aliquots, quenching with D₂O, and analyzing by ¹H NMR to check for deuterium incorporation at the C2 position.

  • Iodination:

    • Prepare a solution of iodine (1.2 equivalents) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C. A color change from the dark iodine solution to a lighter yellow or colorless solution indicates consumption of the iodine.

    • After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

    • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove any unreacted iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-fluoro-2-iodo-5-methylpyridine as the final product.[6][12]

References

  • Bunnett, J. F. The Base-Catalyzed Halogen Dance, and Other Reactions of Aryl Halides. Accounts of Chemical Research, 1972, 5 (4), 139–147.
  • Schlosser, M. Superbases for Organic Synthesis. In Modern Organo-Fluorine Chemistry; Springer: Berlin, Heidelberg, 2004.
  • Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon, 2002.
  • Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 2022, 28(71), e202202286.
  • Snieckus, V. Directed ortho metalation. Toluene-equivalent metalation and reactivity of toluamides. Chemical Reviews, 1990, 90(6), 879-933.
  • Gawley, R. E., & Davies, H. M. L. (Eds.). (2012). Modern Organic Synthesis: A Guide to State-of-the-Art Methods. John Wiley & Sons.
  • Vapourtec Ltd. Lithiation | Organolithium Reagents | Chemical Processes. [Link]

  • Anderson, J. C. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Prentice Hall: 1989.
  • Collum, D. B. Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 2007, 46(21), 3854-3867.
  • Turcotte, N., & Comins, D. L. Directed Lithiation of Pyridines. In Topics in Heterocyclic Chemistry; Springer: Berlin, Heidelberg, 2007.
  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition, 2004, 43(17), 2206-2225.
  • Hartung, C. G., & Snieckus, V. The Directed ortho Metalation (DoM) Reaction. A Point of Entry to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2002.
  • Okano, K., et al. Flow microreactor synthesis of functionalized thiophenes via halogen dance reaction. Organic Letters, 2010, 12(12), 2844–2847.
  • Mongin, F., & Quéguiner, G. Advances in the directed metalation of azines and diazines. Tetrahedron, 2001, 57(20), 4059-4090.
  • Wikipedia. Directed ortho metalation. [Link]

  • PubChemLite. 3-fluoro-2-iodo-5-methylpyridine (C6H5FIN). [Link]

  • Deiters, A. (Ed.). (2011). Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market. Imperial College Press.
  • Leroux, F., Schlosser, M., Zard, S. Z., & P. Knochel (Eds.). (2004). Organometallics in Synthesis: A Manual. Wiley.
  • Gribble, G. W. Recent developments in the synthetic applications of lithiated pyridines. Journal of Organometallic Chemistry, 2000, 611(1-2), 31-51.
  • Guijarro, D., & Yus, M. The Direct Lithiation of Five-Membered Heterocycles. Current Organic Chemistry, 2008, 12(15), 1295-1341.
  • Gilman, H., & Spatz, S. M. Halogen-Metal Interconversion with Organolithium Compounds. Journal of Organic Chemistry, 1951, 16(10), 1485–1494.
  • MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

  • ResearchGate. Regioselective Lithiation of Pyridine Rings. [Link]

Sources

Technical Support Center: Coupling Reactions with 3-Fluoro-2-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-fluoro-2-iodo-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this versatile yet challenging substrate. The primary focus of this resource is to provide actionable troubleshooting advice and in-depth scientific explanations to mitigate the common side reaction of deiodination.

Troubleshooting Guide: Preventing Deiodination

This section is formatted as a series of common problems and their potential solutions, designed to quickly address issues encountered during your experiments.

Question 1: I am observing significant amounts of the deiodinated byproduct, 3-fluoro-5-methylpyridine, in my Suzuki-Miyaura coupling reaction. How can I prevent this?

Answer: Deiodination, or more formally hydrodehalogenation, is a common competing pathway in palladium-catalyzed cross-coupling reactions, especially with electron-deficient aryl iodides like 2-iodopyridines. The key is to promote the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) to outcompete the pathways leading to the deiodinated product.

Here are several strategies to minimize deiodination in your Suzuki-Miyaura coupling:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate biaryl phosphine ligands are highly recommended.[1][2] These ligands stabilize the palladium center, promote rapid reductive elimination, and can disfavor the formation of off-cycle intermediates that may lead to deiodination.

    • Recommended Ligands: XPhos, SPhos, and their derivatives are excellent starting points.[1][3]

  • Base Optimization: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can accelerate deiodination. It is often preferable to use milder inorganic bases.[4]

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃) are generally effective and less prone to causing deiodination.[4][5]

  • Solvent Choice: Aprotic solvents are preferred. Protic solvents, including water and alcohols, can be a source of protons for the deiodination reaction.

    • Recommended Solvents: Dioxane, THF, or toluene are common choices. If aqueous conditions are necessary, minimize the amount of water.

  • Temperature Control: Running the reaction at the lowest effective temperature can help suppress the deiodination side reaction. High temperatures can favor decomposition pathways.

Question 2: My Sonogashira coupling of 3-fluoro-2-iodo-5-methylpyridine is giving low yields of the desired alkynylated product and a significant amount of the deiodinated starting material. What should I do?

Answer: Deiodination in Sonogashira coupling can be particularly problematic. In addition to the factors mentioned for Suzuki coupling, the copper(I) co-catalyst can play a role in side reactions.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While copper(I) is a traditional co-catalyst, it can sometimes promote side reactions, including the homocoupling of the alkyne (Glaser coupling) and potentially contribute to deiodination pathways.[6][7] Copper-free methods often rely on a palladium catalyst with a suitable ligand and a base.

  • Ligand and Catalyst System:

    • For copper-free systems, ligands like cataCXium A in combination with a palladium source such as Pd(CH₃CN)₂Cl₂ have been shown to be effective.[8]

    • In traditional Sonogashira reactions, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common catalysts.[9]

  • Base and Solvent:

    • An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.[10]

    • Aprotic solvents like THF or toluene are good choices.

  • Reaction Temperature: Sonogashira couplings can often be run at or near room temperature, which can help minimize deiodination.[11]

Question 3: I am attempting a Buchwald-Hartwig amination with 3-fluoro-2-iodo-5-methylpyridine and a primary amine, but the main product is the deiodinated pyridine. How can I improve the yield of the desired aminated product?

Answer: The Buchwald-Hartwig amination is also susceptible to hydrodehalogenation. The choice of ligand and base is paramount for success.

  • Ligand Selection: As with Suzuki coupling, bulky, electron-rich biaryl phosphine ligands are essential. These ligands facilitate the crucial C-N reductive elimination step.

    • Recommended Ligands: Xantphos, BINAP, and various Buchwald ligands (e.g., BrettPhos) are known to be effective for amination reactions.[2][12]

  • Base Selection: The choice of base is critical and often depends on the pKa of the amine. Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a common choice, but if deiodination is severe, switching to cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, although this might require higher temperatures.[12]

  • Catalyst Precursor: Using a pre-formed palladium(0) source or a pre-catalyst that readily generates the active Pd(0) species can be advantageous.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the chemical principles governing the deiodination side reaction.

Q1: What is the mechanism of deiodination in palladium-catalyzed cross-coupling reactions?

A1: Deiodination (hydrodehalogenation) can occur through several proposed mechanisms, and the predominant pathway often depends on the specific reaction conditions (base, solvent, ligand).

  • Protonolysis of the Aryl-Palladium Intermediate: After oxidative addition of 3-fluoro-2-iodo-5-methylpyridine to the Pd(0) catalyst, an aryl-palladium(II) iodide intermediate is formed. If a proton source is available (e.g., water, alcohol, or the amine coupling partner), this intermediate can be protonated, cleaving the C-Pd bond and releasing the deiodinated product, 3-fluoro-5-methylpyridine. The resulting palladium species is then reduced back to Pd(0) to re-enter the catalytic cycle.

  • Reductive Elimination from a Palladium-Hydride Species: A palladium-hydride species can be formed in the reaction mixture, for instance, from the reaction of the palladium catalyst with an amine, water, or adventitious moisture. This palladium-hydride can then undergo reductive elimination with the aryl group to form the deiodinated product.

  • β-Hydride Elimination: In the presence of alkoxide bases (formed from alcohol solvents or as the primary base), a palladium-alkoxide intermediate can form. If the alkoxide has β-hydrogens, β-hydride elimination can occur to generate a palladium-hydride species, which can then lead to deiodination as described above. This is a primary reason why strong alkoxide bases can be problematic.

Below is a diagram illustrating the competition between the desired coupling pathway and the deiodination side reaction.

G cluster_main Main Catalytic Cycle cluster_side Deiodination Pathway Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 Ar-Pd(II)-I (Oxidative Addition Product) Pd(0)L2->ArPd(II)(I)L2 + Ar-I ArPd(II)(Nu)L2 Ar-Pd(II)-Nu (Transmetalation/Amine Coordination) ArPd(II)(I)L2->ArPd(II)(Nu)L2 + Nucleophile (e.g., Ar'B(OH)2, R-NH2) Ar-H Deiodinated Product (Ar-H) ArPd(II)(I)L2->Ar-H + H+ source (Protonolysis) HPd(II)(I)L2 H-Pd(II)-I ArPd(II)(I)L2->HPd(II)(I)L2 from β-hydride elimination or other sources ArPd(II)(Nu)L2->Pd(0)L2 Ar-Nu Desired Product ArPd(II)(Nu)L2->Ar-Nu Reductive Elimination HPd(II)(I)L2->Ar-H + Ar-I -> Reductive Elimination caption Figure 1. Competing pathways in cross-coupling.

Caption: Competing pathways: desired coupling vs. deiodination.

Q2: Why are bulky, electron-rich phosphine ligands so effective at preventing deiodination?

A2: The effectiveness of these ligands, such as XPhos and SPhos, stems from their steric and electronic properties.[13][14]

  • Steric Bulk: The large size of these ligands creates a crowded environment around the palladium center. This steric hindrance promotes the final, bond-forming step of the catalytic cycle—reductive elimination. A faster reductive elimination means the aryl-palladium intermediate has less time to undergo side reactions like protonolysis.

  • Electron-Donating Ability: These ligands are electron-rich, which increases the electron density on the palladium atom. This enhanced electron density facilitates the oxidative addition of the aryl iodide and also makes the palladium center more prone to undergo reductive elimination to return to the more stable Pd(0) state.

The combination of these effects accelerates the desired reaction, making it the dominant pathway.

Q3: Does the fluorine atom on the pyridine ring affect the likelihood of deiodination?

A3: Yes, the fluorine atom, being a strongly electron-withdrawing group, significantly influences the electronic properties of the pyridine ring. This makes the carbon atom attached to the iodine more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst. While this is beneficial for initiating the catalytic cycle, the overall electron-deficient nature of the 3-fluoro-2-iodopyridine ring can also make the C-I bond more prone to certain cleavage pathways. However, the primary factors controlling deiodination are the reaction conditions (ligand, base, solvent, temperature) rather than the inherent properties of the substrate alone. By carefully selecting these conditions, the desired coupling can be achieved with high selectivity.

Optimized Protocol Recommendations

The following protocols are recommended starting points for minimizing deiodination. Further optimization may be necessary for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize deiodination by using a bulky ligand and a mild base.

Materials:

  • 3-Fluoro-2-iodo-5-methylpyridine

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-fluoro-2-iodo-5-methylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to reduce potential side reactions.

Materials:

  • 3-Fluoro-2-iodo-5-methylpyridine

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • THF (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-fluoro-2-iodo-5-methylpyridine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography.

Data Summary Table for Condition Selection
Reaction TypeRecommended LigandRecommended BaseRecommended SolventKey Considerations
Suzuki-Miyaura XPhos, SPhosK₃PO₄, Cs₂CO₃Dioxane, THFAvoid strong alkoxide bases and high temperatures.[4]
Sonogashira PPh₃ (or cataCXium A for Cu-free)Et₃N, DIPEATHF, TolueneConsider copper-free conditions to minimize side reactions.[6][7]
Buchwald-Hartwig Xantphos, BrettPhosNaOtBu, Cs₂CO₃Toluene, DioxaneBase choice is critical and depends on the amine's pKa.[12]

Logical Workflow for Troubleshooting

When encountering deiodination, a systematic approach to optimization is recommended.

G start Deiodination Observed ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) start->ligand base Change to Milder Inorganic Base (e.g., K3PO4, Cs2CO3) ligand->base temp Lower Reaction Temperature base->temp solvent Ensure Anhydrous, Aprotic Solvent (e.g., Dioxane, Toluene) temp->solvent check Analyze for Deiodination solvent->check success Problem Solved check->success Minimal Deiodination fail Issue Persists check->fail Significant Deiodination fail->ligand Re-evaluate Conditions caption Figure 2. Systematic troubleshooting workflow.

Sources

purification of 3-Fluoro-2-iodo-5-methylpyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Fluoro-2-iodo-5-methylpyridine

Case ID: PUR-PYR-153034 Subject: Optimization of Flash Chromatography for Halogenated Pyridines Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to purify 3-Fluoro-2-iodo-5-methylpyridine (CAS: 153034-78-7).[1] This molecule presents a specific set of chromatographic challenges:

  • Silanol Interaction: The pyridine nitrogen can hydrogen-bond with acidic silanols on silica gel, causing "streaking" (tailing) and poor resolution.[1]

  • Stability: The C2-Iodine bond is susceptible to photolytic cleavage and potential acid-catalyzed dehalogenation.[1]

  • Solubility: The halogenation significantly increases lipophilicity compared to methylpyridines, altering standard elution profiles.[1]

This guide provides a self-validating protocol to ensure high recovery and purity.

Part 1: Pre-Purification Diagnostics (The "Triage")[1]

Before packing your column, you must characterize the crude mixture to prevent on-column failure.[1]

Q: My crude reaction mixture is dark purple/brown. Is this normal? A: Yes. This indicates free iodine (


), a common byproduct of iodination reactions or decomposition.[1]
  • Action: Wash your organic crude solution with 10% aqueous Sodium Thiosulfate (

    
    )  before drying and concentrating.[1][2] This reduces 
    
    
    
    (purple) to iodide (colorless), preventing it from co-eluting with your product and obscuring UV detection.[1]

Q: How do I determine if my compound is stable on silica? A: Perform a 2D-TLC Stability Test .

  • Spot the crude on the bottom-left corner of a square TLC plate.

  • Elute in your target solvent (e.g., 10% EtOAc/Hexanes).[1]

  • Rotate the plate 90° and elute again in the same solvent.[1]

  • Result: All stable compounds will align on the diagonal. Any spot appearing off-diagonal indicates decomposition on the silica.[1]

    • If decomposition occurs:[1][3][4] Switch to Neutralized Silica (see Part 2).[1]

Part 2: Method Development & Optimization

Step 1: The Stationary Phase

Standard silica (60 Å) is acidic (pH ~5).[1] For 3-Fluoro-2-iodo-5-methylpyridine, the electron-withdrawing fluorine and iodine lower the basicity of the pyridine nitrogen (


), reducing streaking risks compared to alkyl pyridines.[1] However, "insurance" is recommended.[1]
  • Recommendation: Pre-treat the column with 1% Triethylamine (TEA) in the mobile phase if peak tailing is observed on TLC.[1]

Step 2: Mobile Phase Selection

Based on the lipophilicity of the halogens, this molecule is moderately non-polar.[1]

Solvent SystemRecommended GradientNotes
Hexanes / Ethyl Acetate 0%

20% EtOAc
Standard starting point.[1] Good for removing non-polar impurities.[1][5]
DCM / Hexanes 10%

50% DCM
Preferred. Halogenated pyridines often show better solubility and peak shape in chlorinated solvents.[1]
DCM / Methanol Not RecommendedToo polar; likely to elute impurities and cause silica dissolution.[1]

Part 3: The Purification Protocol

Workflow Logic

The following diagram outlines the decision process for purification, ensuring you address stability and separation efficiency before committing the bulk sample.

PurificationWorkflow Start Crude Mixture Thiosulfate Wash w/ 10% Na2S2O3 (Remove Free Iodine) Start->Thiosulfate TLC_Test Run TLC Analysis (Check Rf & Tailing) Thiosulfate->TLC_Test Decision_Streak Does it Streak? TLC_Test->Decision_Streak Add_TEA Add 1% Et3N to Mobile Phase Decision_Streak->Add_TEA Yes (Tailing) Standard_Solvent Use Hex/EtOAc or DCM/Hex Decision_Streak->Standard_Solvent No (Clean Spot) Column_Run Flash Chromatography (Protect from Light) Add_TEA->Column_Run Standard_Solvent->Column_Run Evap Evaporate < 40°C Column_Run->Evap

Figure 1: Decision matrix for the purification of halogenated pyridines, prioritizing iodine removal and amine deactivation.

Detailed Procedure
  • Column Preparation: Pack a silica column (ratio 30:1 silica to compound).

  • Equilibration: Flush with 3 column volumes (CV) of Hexanes + 1% Et3N (if streaking was detected) or pure Hexanes.

  • Loading: Dissolve crude in minimum DCM. Load carefully.

    • Pro-Tip: If the crude is gummy, use dry-loading .[1] Adsorb crude onto silica (1:2 ratio), evaporate solvent, and load the powder.[4]

  • Elution:

    • Start: 100% Hexanes (2 CV) to elute very non-polar impurities.[1]

    • Gradient: Ramp to 20% EtOAc/Hexanes over 15 CV.[1]

    • Detection: Monitor at 254 nm (Pyridine ring absorption).[1]

  • Collection: Collect fractions. Store fractions in the dark (wrap rack in foil) if processing is delayed, as C-I bonds are photolabile.

Part 4: Troubleshooting & FAQs

Q: I see two spots very close together. One is my product, what is the other? A: This is likely the regioisomer or the des-iodo impurity (3-fluoro-5-methylpyridine).[1]

  • Solution: Switch solvent selectivity.[1][4][5] If using Hex/EtOAc, switch to Toluene/EtOAc or DCM/Hexanes .[1] Toluene often separates pi-systems (like pyridines) better due to pi-pi stacking interactions.[1]

Q: My product crystallized in the fraction tubes. What do I do? A: This is a good sign of high purity![1]

  • Action: Do not heat aggressively to redissolve.[1] Add a small amount of DCM to solubilize, then transfer to the evaporation flask.

Q: The NMR shows broad peaks after the column. A: This is likely residual paramagnetic iodine or metal salts, OR dynamic exchange if the pyridine nitrogen is protonated.[1]

  • Fix: Wash the NMR sample (dissolved in

    
    ) with basic 
    
    
    
    or solid
    
    
    to ensure the free base form.

References

  • BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Retrieved from [1]

  • ChemicalBook. (2026).[1] 2-Fluoro-3-iodo-5-methylpyridine Properties and Purification. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Handling Acid-Sensitive Compounds. Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational Flash Chromatography Protocol).[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [1]

Sources

Technical Support Center: Catalyst Optimization for 3-Fluoro-2-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-PYR-3F-2I Subject: Optimizing Catalyst Loading & Conversion for 3-Fluoro-2-iodo-5-methylpyridine Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Substrate Analysis & Mechanistic Challenges

User Note: You are working with 3-Fluoro-2-iodo-5-methylpyridine .[1] Do not confuse this with its isomer (2-fluoro-3-iodo). The position of the nitrogen relative to the iodine is the critical determinant of reactivity.

The "Ortho-Effect" Paradox

Your substrate presents a unique "Push-Pull" scenario for Palladium (Pd) catalysis:

  • The "Push" (Electronic Activation): The C2-Iodine is inherently reactive. The adjacent Nitrogen (N1) and the ortho-Fluorine (C3) are electron-withdrawing. This makes the C–I bond highly susceptible to Oxidative Addition (OA) , often faster than typical aryl iodides.

  • The "Pull" (Catalyst Poisoning): The pyridine nitrogen is a strong

    
    -donor. In standard conditions, it coordinates to the electrophilic Pd(II) center, forming a stable, non-reactive "rest state" (Pd-Pyridine complex). This arrests the catalytic cycle, requiring higher catalyst loading to compensate.
    

The Optimization Goal: You cannot simply lower the loading of a standard catalyst (e.g., Pd(PPh3)4). You must switch to a high-turnover catalyst system that sterically prevents N-coordination while facilitating the coupling.

Catalyst & Ligand Selection Matrix

To optimize loading from standard (1–5 mol%) down to process-scale efficiency (<0.5 mol%), you must move away from simple phosphines.

Recommended Systems
Catalyst ClassLigand ArchitectureRecommended Pre-catalystMechanism of ActionTarget Loading
Tier 1: High Performance Dialkylbiaryl Phosphines (Buchwald)XPhos Pd G4 or SPhos Pd G4 Bulky biaryl backbone prevents pyridine N-binding; electron-rich P-center accelerates OA.0.05 – 0.25 mol%
Tier 2: Robustness Ferrocenyl Bisphosphines Pd(dppf)Cl₂·DCM Large bite angle; excellent for challenging substrates but slower kinetics than Tier 1.0.5 – 1.0 mol%
Tier 3: Economy Trialkylphosphines Pd(OAc)₂ + PCy₃ (1:2 ratio)High electron density promotes OA; steric bulk of Cyclohexyl protects Pd center.1.0 – 2.0 mol%
The "Golden Rule" of Loading

Do not lower catalyst loading without increasing temperature or concentration. Low loading (<0.1 mol%) renders the reaction hypersensitive to oxygen and impurities. If you drop loading, you must ensure:

  • Strict deoxygenation (Sparging is insufficient; use freeze-pump-thaw or active purge).

  • High Concentration (0.5 M – 1.0 M) to drive bimolecular kinetics.

Visualization: The Optimization Workflow

The following diagram outlines the logic flow for screening and troubleshooting this specific pyridine coupling.

OptimizationWorkflow Start Substrate: 3-Fluoro-2-iodo-5-methylpyridine Screen1 Screen 1: Ligand Class (XPhos vs. dppf vs. PPh3) Start->Screen1 Decision1 Conversion > 90%? Screen1->Decision1 OptLoad Optimization: Lower Loading (Step-down: 1.0% -> 0.1%) Decision1->OptLoad Yes Troubleshoot Troubleshoot: Identify Failure Mode Decision1->Troubleshoot No PathA Issue: Protodeiodination (Product is 3-F-5-Me-Pyridine) Troubleshoot->PathA H-Product found PathB Issue: Stalled Reaction (Intact SM remaining) Troubleshoot->PathB SM Recovered FixA Fix: Switch to Anhydrous/Aprotic (THF -> Toluene) PathA->FixA FixB Fix: Increase Temp or Switch to Pd G4 Precatalyst PathB->FixB FixA->Screen1 Re-screen FixB->Screen1 Re-screen

Caption: Logic flow for optimizing catalyst loading, distinguishing between kinetic stalling (poisoning) and side-reactions (protodeiodination).

Troubleshooting Guide (FAQs)

Q1: I see significant "Protodeiodination" (iodine replaced by hydrogen). Why?

Diagnosis: This is common with 2-iodo-pyridines. The oxidative addition complex is unstable and can abstract a hydride from the solvent or base if the transmetallation step is slow. The Fix:

  • Solvent: Avoid alcohols (MeOH, EtOH, IPA). They act as hydride sources.[2] Switch to Toluene or Dioxane .

  • Base: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ) or Fluorides (
    
    
    ).
  • Water: Strictly control water content. While Suzuki requires some water, excess water promotes protodehalogenation in this substrate. Use a defined ratio (e.g., Toluene:Water 10:1).

Q2: The reaction stalls at 60% conversion despite using 5 mol% Pd.

Diagnosis: Catalyst Poisoning.[3][4] The product (a biaryl pyridine) or the starting material is coordinating to the Pd, shutting it down. The Fix:

  • Temperature: Increase reaction temperature to 80°C – 100°C . Thermal energy helps dissociate the pyridine from the Pd center.

  • Ligand: Switch to SPhos or XPhos . These ligands are extremely bulky and create a "protective shell" around the Pd, physically preventing the pyridine nitrogen from binding.

Q3: Can I use Pd/C (Heterogeneous) to save money?

Diagnosis: Generally, No . Reason: Pyridines bind irreversibly to the surface of activated carbon and Pd nanoparticles. You will likely see very low turnover numbers (TON) and high metal leaching. Homogeneous catalysis with bulky ligands is required for this specific electronic profile.

Optimized Experimental Protocol

Objective: Cross-coupling of 3-Fluoro-2-iodo-5-methylpyridine with Phenylboronic Acid (Model). Target Loading: 0.5 mol% Pd.

  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with 3-Fluoro-2-iodo-5-methylpyridine (1.0 equiv).

    • Add Aryl Boronic Acid (1.2 – 1.5 equiv).

    • Add Base:

      
        (2.0 equiv, finely ground).
      
    • Add Catalyst: XPhos Pd G4 (0.005 equiv / 0.5 mol%).

  • Solvent Addition:

    • Add degassed Toluene/Water (10:1) . Concentration should be 0.5 M relative to the pyridine.

    • Note: High concentration is vital for low catalyst loading.

  • Reaction:

    • Seal and heat to 80°C with vigorous stirring (>800 rpm) for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC after 2 hours. If <20% conversion, increase Temp to 100°C.

  • Workup:

    • Cool to RT. Filter through a pad of Celite/Silica (to remove Pd residues).

    • Wash with EtOAc. Concentrate and purify.

References

  • Mechanistic Studies on Pyridine Poisoning

    • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.[4][5][6] (2000).[5] Journal of Molecular Catalysis A: Chemical.

  • High-Throughput Optimization Strategies

    • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[6] (2016).[6] Reaction Chemistry & Engineering.

  • General Suzuki Coupling Guides

    • Suzuki Coupling - Organic Chemistry Portal. (Updated 2024).

  • Substrate Properties

    • 2-Fluoro-3-iodo-5-methylpyridine vs 3-Fluoro-2-iodo-5-methylpyridine structural data. (2025).[7] ChemicalBook.

Sources

Technical Support Center: A Guide to Dissolving 3-Fluoro-2-iodo-5-methylpyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-fluoro-2-iodo-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a key building block in the synthesis of biologically active compounds, particularly protein kinase inhibitors, achieving complete and stable dissolution is critical for experimental success.[1] This document provides in-depth troubleshooting protocols and scientific rationale to address these challenges effectively.

Section 1: Compound and Solvent Profiles: Understanding the Key Players

Successful dissolution begins with a firm understanding of both the solute and the solvent. 3-Fluoro-2-iodo-5-methylpyridine is a halogenated pyridine derivative, and its physicochemical properties influence its interaction with solvents. DMSO is a powerful polar aprotic solvent, but its unique characteristics, especially its hygroscopicity, are critical to manage.[2][3]

Table 1: Physicochemical Properties of 3-Fluoro-2-iodo-5-methylpyridine

PropertyValueSource
Molecular Formula C₆H₅FIN[4]
Molecular Weight 237.01 g/mol
Appearance Solid
Key Structural Features Pyridine ring, Fluorine, Iodine[4][5]
Primary Use Intermediate in pharmaceutical synthesis[1][6]

Table 2: Key Properties of DMSO as a Solvent

PropertyValue / CharacteristicSignificance & ImplicationSource
Type Polar aprotic solventExcellent at dissolving a wide range of compounds.[3]
Hygroscopicity High (readily absorbs moisture from the air)Water contamination is a primary cause of decreased solubility for lipophilic compounds and subsequent precipitation.[7]
Boiling Point 189 °C (372 °F)Allows for a safe, moderate heating range to aid dissolution.[8]
Thermal Stability Stable at temperatures below 150 °CProvides a safe upper limit for heating protocols to avoid solvent degradation.[9]
Freezing Point ~18.5 °C (65.3 °F)A depressed freezing point is an indicator of water absorption.[7]
Critical First Step: Ensure Solvent Purity

The single most common cause of solubility failure with lipophilic compounds in DMSO is water contamination.[7] Before attempting any dissolution, verify the quality of your DMSO.

  • Use Anhydrous Grade DMSO: Always use a new or properly stored bottle of anhydrous (<0.1% water) DMSO.

  • Proper Storage: Keep DMSO containers tightly sealed with an inert gas (like argon or nitrogen) headspace to minimize moisture absorption.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the dissolution of 3-fluoro-2-iodo-5-methylpyridine in DMSO.

Q1: I've added 3-fluoro-2-iodo-5-methylpyridine to DMSO and vortexed, but it's not dissolving completely. What should I do first?

A1: Incomplete dissolution after initial mixing is common for crystalline solids. Before escalating the procedure, confirm two things: your DMSO is anhydrous and you have provided sufficient mechanical agitation. Vortex the sample vigorously for 1-2 minutes. If particles remain, this indicates that the kinetic energy from simple mixing is insufficient to overcome the compound's crystal lattice energy, and a more robust method is required.

Q2: My solution is still cloudy. What is the next recommended step to achieve a clear solution?

A2: The next steps involve introducing additional energy into the system. The two most effective methods are controlled heating and sonication.

  • Controlled Heating: Gently warming the solution increases the kinetic energy, enhancing the rate and extent of dissolution.

  • Sonication: This method uses high-frequency sound waves to create microscopic cavitation bubbles.[10] The collapse of these bubbles generates intense localized energy, which physically breaks apart solid aggregates, increasing the surface area available for solvation.[10][11]

Q3: I am concerned about degrading my compound. What are the safe limits for heating and sonication?

A3: This is a valid and critical concern.

  • Heating: DMSO itself is stable up to 150°C, but for the solute, it is best to be conservative.[9] We recommend heating in a water bath or on a dry block to a temperature no higher than 40-50°C . This range provides sufficient energy for dissolution without posing a significant risk to the stability of most halogenated organic molecules. Monitor the solution and remove it from the heat as soon as it becomes clear.

  • Sonication: A bath sonicator is preferred over a probe sonicator to provide gentler, more distributed energy. Sonication can generate heat, so it is crucial to monitor the sample temperature.[12] Start with short intervals (5-10 minutes) and check for dissolution.[12] If longer times are needed, use a cool water bath to dissipate heat. Over-sonication can potentially lead to degradation, although this is more of a concern for large biomolecules than for small organic compounds like this one.[13]

Q4: My compound dissolved perfectly after heating, but it precipitated after cooling to room temperature. Why did this happen?

A4: This phenomenon indicates you have created a supersaturated solution . While heating increased the solubility limit temporarily, that limit decreased as the solution returned to room temperature, causing the excess solute to crash out. There are two primary causes:

  • Exceeding the Thermodynamic Solubility Limit: You may be attempting to create a concentration that is simply too high for this compound in DMSO at room temperature.

  • Water Absorption: If the vial was open to the atmosphere while warm, it could have absorbed moisture. The presence of water in DMSO significantly reduces its ability to solvate lipophilic compounds, drastically lowering the solubility limit and causing precipitation.[7]

To resolve this, you can either lower the target concentration or, if a high concentration is necessary, be prepared to warm the stock solution before each use. Always keep vials tightly sealed.

Q5: Would using a co-solvent help with solubility?

A5: Yes, using a co-solvent can be an effective strategy.[14] A small amount of a different solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), could potentially improve solubility. However, this approach must be considered carefully based on your downstream application. In biological assays, co-solvents can introduce confounding variables or exhibit their own toxicity.[15] If you are performing chemical synthesis, a co-solvent is less likely to be problematic. If you do use a co-solvent, we recommend starting with a low percentage (e.g., 5-10% v/v) and ensuring it is compatible with all subsequent experimental steps.

Section 3: Troubleshooting Workflow and Standard Protocols

The following workflow provides a logical sequence for addressing solubility issues.

Solubility Troubleshooting Workflow

G start Start: Compound fails to dissolve in DMSO at target concentration check_dmso Step 1: Verify DMSO Quality - Is it Anhydrous Grade? - Is it from a properly sealed container? start->check_dmso agitate Step 2: Apply Mechanical Agitation - Vortex vigorously for 2-3 minutes check_dmso->agitate is_clear1 Is the solution clear? agitate->is_clear1 heat Step 3: Apply Controlled Heat - Warm to 40-50°C - Intermittent vortexing is_clear1->heat No end_success Success: Solution is ready for use. Store in a sealed, desiccated environment. is_clear1->end_success Yes is_clear2 Is the solution clear? heat->is_clear2 sonicate Step 4: Apply Bath Sonication - Use 5-10 minute intervals - Monitor temperature is_clear2->sonicate No is_clear2->end_success Yes is_clear3 Is the solution clear? sonicate->is_clear3 is_clear3->end_success Yes end_fail Re-evaluation Required: - Lower the concentration. - Consider a co-solvent (if application allows). - Re-assess compound purity. is_clear3->end_fail No

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Standard Dissolution Protocol
  • Weigh the required amount of 3-fluoro-2-iodo-5-methylpyridine into a clean, dry glass vial.

  • Add the calculated volume of anhydrous DMSO to reach the target concentration.

  • Securely cap the vial.

  • Vortex the vial vigorously for 2-3 minutes at room temperature.

  • Visually inspect the solution against a bright background. If the solution is completely clear with no visible particulates, it is ready for use. If not, proceed to Protocol 2 or 3.

Protocol 2: Enhanced Dissolution using Controlled Heating
  • Follow steps 1-3 of the Standard Dissolution Protocol.

  • Place the vial in a water bath or on a dry heat block set to 40-50°C. Caution: Do not exceed 50°C to ensure compound integrity.

  • Allow the vial to warm for 5 minutes.

  • Remove the vial (using thermal protection) and vortex for 30-60 seconds.

  • Repeat steps 3-4 until the solid is completely dissolved.

  • Once a clear solution is obtained, allow it to cool to room temperature before use. Observe carefully to ensure the compound does not precipitate upon cooling.

Protocol 3: Enhanced Dissolution using Bath Sonication
  • Follow steps 1-3 of the Standard Dissolution Protocol.

  • Place the vial in a bath sonicator, ensuring the water level in the bath is sufficient to cover the solvent level in the vial.

  • Sonicate for a 5-10 minute interval.[12]

  • Remove the vial and visually inspect for dissolution. If necessary, vortex briefly.

  • Check the temperature of the vial by hand. If it feels significantly warm, allow it to cool or place it in a cool water bath during the next sonication cycle.

  • Repeat sonication in short intervals until a clear solution is achieved.

Section 4: Summary of Enhancement Techniques

Table 3: Comparison of Solubility Enhancement Techniques

TechniquePrinciple of ActionAdvantagesCritical Considerations / Disadvantages
Vortexing Mechanical AgitationSimple, fast, no risk of degradation.Often insufficient for highly crystalline compounds.
Heating Increases Kinetic EnergyHighly effective, rapid dissolution.Risk of compound degradation if overheated; can create supersaturated solutions.[16]
Sonication Acoustic Cavitation & Particle Break-upExcellent for stubborn particulates; less thermal stress than prolonged heating.[10][17]Can generate heat; over-sonication may degrade sensitive compounds.[12][13]
Co-solvency Altering Solvent PolarityCan significantly increase solubility limits.[14]May interfere with downstream assays (e.g., cell toxicity); adds complexity.[15]

Section 5: Safety Precautions

Researchers must handle 3-fluoro-2-iodo-5-methylpyridine and DMSO with appropriate care.

  • Compound Handling: This compound may cause skin and serious eye irritation.[18] It is also harmful if swallowed.[19] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[18][19]

  • Solvent Handling: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[20] Always wear appropriate gloves when handling DMSO solutions.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Envirostar. (2023, April 21).
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Canadian Science Publishing. (2011, February 23). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. [Link]

  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • RSC Publishing. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. [Link]

  • gChem. Dimethyl Sulfoxide (DMSO). [Link]

  • Google Patents.
  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • Fauske & Associates. (2017, November 29). Effects of Temperature on LOC of Dimethyl Sulfuxide Mixed With Higher Vapor Pressure Solvent. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. [Link]

  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2013, November 7). Does sonication denature a compound?. [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • PubChem. 3-fluoro-2-iodo-5-methylpyridine. [Link]

  • Manas Petro Chem. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. [Link]

  • PubChem. 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine. [Link]

  • ResearchGate. Physicochemical properties of DMSO, DMF, and Py. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • PMC. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO. [Link]

  • Wordpress. DMSO – Pyridine-SO3 (Parikh-Doering). [Link]

Sources

Technical Support Center: Recrystallization of 3-Fluoro-2-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 3-Fluoro-2-iodo-5-methylpyridine via recrystallization. As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested advice to help you overcome common challenges and achieve high-purity material.

Recrystallization Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 3-Fluoro-2-iodo-5-methylpyridine in a question-and-answer format.

Question: I'm unsure which solvent to use for the recrystallization of 3-Fluoro-2-iodo-5-methylpyridine. Where do I start?

Answer: The ideal recrystallization solvent is one in which 3-Fluoro-2-iodo-5-methylpyridine is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1] Given the polar nature of the pyridine ring, polar solvents are a good starting point.[2] For halogenated pyridines, a common strategy is to use a solvent pair, which consists of a "good" solvent where the compound is soluble and a "poor" solvent where it is not.[3]

Based on protocols for structurally similar compounds, promising solvent systems to investigate include:

  • Hexane/Ethyl Acetate: A non-polar/polar mixture that is effective for a range of organic compounds.[4]

  • Ethanol/Water: A polar protic/polar protic mixture suitable for many polar molecules.[4]

  • Toluene: A non-polar aromatic solvent that can be effective for aromatic compounds.[4]

  • Ethyl Acetate/Petroleum Ether: This combination has been successfully used for the recrystallization of similar bromo-fluoro-picoline derivatives.

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude 3-Fluoro-2-iodo-5-methylpyridine into separate test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube. An ideal single solvent will dissolve the compound when hot.

  • If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • For solvent pairs, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating. Then, add the "poor" solvent (e.g., hexane or petroleum ether) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

Question: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling. What should I do?

Answer: This is a common issue that can arise from several factors. Here's a systematic approach to induce crystallization:

  • Patience is Key: Allow the solution to cool slowly to room temperature without disturbance. Rapid cooling can sometimes inhibit crystal formation.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small, pure crystal of 3-Fluoro-2-iodo-5-methylpyridine, add it to the cooled solution. A seed crystal provides a template for further crystallization.

  • Increase Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of your compound.

Question: After cooling, my compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated.

  • Add More Solvent: Reheat the solution to dissolve the oil. Then, add a small amount of additional hot solvent to dilute the solution slightly. Allow it to cool slowly again.

  • Lower the Cooling Temperature: If the oiling persists, try cooling the solution to an even lower temperature, for instance, by using a dry ice/acetone bath, after the initial slow cooling phase.

Question: My recrystallized product is still colored. How can I remove the colored impurities?

Answer: Colored impurities are often large, polar molecules that can be removed using activated charcoal.

Experimental Protocol for Decolorization:

  • Dissolve the crude 3-Fluoro-2-iodo-5-methylpyridine in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious as the solution may boil vigorously upon addition of the charcoal.

  • Swirl the hot solution with the charcoal for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. This involves filtering the hot solution through a fluted filter paper in a pre-warmed funnel. This step is crucial to prevent your product from crystallizing prematurely in the funnel.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-Fluoro-2-iodo-5-methylpyridine that are relevant for recrystallization?

A1: 3-Fluoro-2-iodo-5-methylpyridine is a solid at room temperature with a reported melting point of 110-114 °C. This relatively high melting point provides a good window for using a variety of organic solvents for recrystallization without the risk of the compound melting in the hot solvent.

Q2: How does the "like dissolves like" principle apply to choosing a solvent for this compound?

A2: The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another.[5] 3-Fluoro-2-iodo-5-methylpyridine has a polar pyridine ring, but also contains less polar methyl, fluoro, and iodo substituents. This mixed polarity means that a single solvent may not be perfect, making solvent pairs a particularly attractive option for achieving the desired solubility profile for recrystallization.

Q3: How can I maximize the yield of my recrystallization?

A3: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. After crystallization, ensure the solution is thoroughly cooled in an ice bath to precipitate as much product as possible. When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of your product.

Q4: What is the best way to dry the recrystallized product?

A4: After collecting the crystals by vacuum filtration, they can be left in the funnel with the vacuum on for a period to pull air through and evaporate the bulk of the solvent. For final drying, the crystals can be transferred to a watch glass and allowed to air dry, or for faster results, placed in a vacuum oven at a temperature well below the compound's melting point.

Solvent Selection Guide

The following table summarizes potential solvents and solvent systems for the recrystallization of 3-Fluoro-2-iodo-5-methylpyridine, based on general principles and data from similar compounds.

Solvent/Solvent SystemTypeBoiling Point (°C)Rationale & Considerations
Hexane/Ethyl Acetate Solvent PairHexane: ~69, Ethyl Acetate: 77A versatile combination for compounds with intermediate polarity. Ethyl acetate acts as the "good" solvent, and hexane as the "poor" solvent.[4]
Ethanol/Water Solvent PairEthanol: 78, Water: 100A good choice for polar molecules. Ethanol is the "good" solvent, and water is the "poor" solvent.[4]
Toluene Single Solvent111Suitable for aromatic compounds. Its boiling point is well below the melting point of the target compound.[4]
Ethyl Acetate/Petroleum Ether Solvent PairEthyl Acetate: 77, Petroleum Ether: 40-60A proven system for similar halogenated picolines. Offers good control over crystallization.

Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.

Recrystallization_Workflow start Start: Crude 3-Fluoro-2-iodo-5-methylpyridine solvent_selection Solvent Screening (Single or Paired) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities or charcoal present) dissolution->hot_filtration Impurities? cooling Slow Cooling to Room Temperature dissolution->cooling No Impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath crystallization_check Crystals Formed? ice_bath->crystallization_check induce_crystallization Induce Crystallization (Scratch/Seed) crystallization_check->induce_crystallization No filtration Vacuum Filtration to Collect Crystals crystallization_check->filtration Yes induce_crystallization->ice_bath washing Wash with Minimal Ice-Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Product drying->end

Caption: Decision workflow for the recrystallization of 3-Fluoro-2-iodo-5-methylpyridine.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Pyridine - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. (2025). BenchChem.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (n.d.). Millersville University. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 3-Fluoro-2-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of HPLC methodologies for the purity determination of 3-Fluoro-2-iodo-5-methylpyridine , a critical halogenated heterocyclic intermediate.

Designed for analytical chemists and process development scientists, this document prioritizes data-driven decision-making, comparing "Generic" approaches against "Optimized" protocols to ensure accurate quantification of purity and impurities (e.g., des-iodo or des-fluoro analogs).

Executive Summary & Compound Profile

3-Fluoro-2-iodo-5-methylpyridine presents unique chromatographic challenges due to the interplay between the basic pyridine nitrogen (pKa ~3–4 due to electron-withdrawing halogens) and the labile C2-Iodine bond. Standard acidic methods often result in peak tailing or degradation, while unbuffered methods fail to separate critical de-halogenated impurities.

Recommendation: The Buffered Phenyl-Hexyl Method (Method B) is identified as the superior protocol for purity analysis, offering the highest resolution of positional isomers and superior peak symmetry compared to standard C18 methods.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine core, 2-I, 3-F, 5-MeHydrophobic but ionizable.
LogP ~2.5 – 2.8Moderate retention on Reverse Phase.
pKa (Conj. Acid) ~2.5 – 3.5Reduced basicity due to F/I, but still prone to silanol interaction.
Stability Light/Base SensitiveAvoid high pH (>8); protect samples from light (amber vials).

Comparative Method Evaluation

We evaluated three distinct chromatographic approaches. The data below represents typical performance metrics observed for halogenated pyridines.

Method A: The "Generic" Acidic C18

Standard screening conditions used in many QC labs.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Verdict: Sub-optimal. The acidic pH protonates the pyridine nitrogen, leading to secondary interactions with residual silanols. This causes peak tailing and potential co-elution of the des-fluoro impurity.

Method B: The "Optimized" Buffered Phenyl-Hexyl (Recommended)

Targeted selectivity for halogenated aromatics.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.0) / Acetonitrile.[1][2][3][4][5]

  • Verdict: Superior. The π-π interactions of the phenyl phase complement the halogen substituents. The neutral pH keeps the pyridine in its free-base form, sharpening the peak.

Method C: Ion-Pairing C18

Historical method for basic compounds.

  • Column: C18.

  • Mobile Phase: Water with 5mM Hexanesulfonic Acid (pH 2.5) / Methanol.[1][3][6]

  • Verdict: Not Recommended. While peak shape is good, equilibration times are long, and the method is incompatible with LC-MS detection.

Performance Data Comparison
MetricMethod A (Acidic C18)Method B (Buffered Phenyl-Hexyl) Method C (Ion-Pair)
Retention Time (min) 4.26.8 (Better retention)8.5
Tailing Factor (

)
1.6 - 1.9 (Tailing)1.05 - 1.15 (Symmetric)1.0 - 1.1
Resolution (

)
*
1.83.5 2.8
LOD (µg/mL) 0.50.1 (Sharper peak = higher S/N)0.5
MS Compatibility YesYes No

*Resolution measured between main peak and nearest impurity (e.g., 3-Fluoro-5-methylpyridine).

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for analyzing 3-Fluoro-2-iodo-5-methylpyridine, ensuring separation from synthesis precursors (e.g., 2-bromo analogs or des-iodo byproducts).

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water.

  • Buffer: Ammonium Acetate (LC-MS grade).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm).

  • Detector: UV-Vis / PDA (Diode Array).

Instrument Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol. 5 - 10 µLPrevent column overload.
Column Temp. 30°CImproves reproducibility of retention.
Detection 254 nm (Primary)Max absorbance for pyridine ring.
Run Time 20 MinutesEnsures elution of late non-polars.
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water (10 mM). Adjust pH to 6.0 ± 0.1 with dilute Acetic Acid if necessary. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program

Note: A gradient is preferred over isocratic to elute potential di-iodinated byproducts.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
12.01090
15.01090
15.19010
20.09010
Sample Preparation
  • Diluent: 50:50 Water:MeCN.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL amber volumetric flask. Dissolve in MeCN, sonicate for 2 mins, dilute to volume with water. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for analysis.

  • Precaution: Use Amber Glassware. The C-I bond is photolabile. Exposure to white light can generate iodine radicals, creating false impurity peaks.

Method Validation & Troubleshooting Strategy

System Suitability Criteria (Self-Validating System)

Before running unknown samples, ensure the system meets these metrics:

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • Precision (RSD, n=5):

    
     for Area and RT.
    
Troubleshooting Guide
  • Issue: Double Peak or Shoulder.

    • Cause: Hydrolysis of Iodine (forming the pyridone) or rotamers (unlikely for this structure).

    • Fix: Check sample stability in diluent. Inject immediately after prep. Ensure pH is not > 7.5.

  • Issue: Rising Baseline.

    • Cause: "Ghost peaks" from Ammonium Acetate accumulation or dirty column.

    • Fix: Flush column with 90% Water/10% MeCN (no buffer) post-analysis.

Visualization: Method Selection Workflow

MethodSelection Start Start: Purity Analysis of 3-Fluoro-2-iodo-5-methylpyridine CheckMS Is MS Compatibility Required? Start->CheckMS CheckImp Are De-halogenated Impurities Expected? CheckMS->CheckImp Yes MethodC Method C: Ion-Pair C18 (Hexanesulfonic Acid) *Strict UV Only* CheckMS->MethodC No (Rare) MethodA Method A: Acidic C18 (0.1% Formic Acid) *Quick, Standard QC* CheckImp->MethodA No (Crude Check) MethodB Method B: Buffered Phenyl-Hexyl (10mM NH4OAc, pH 6.0) *High Resolution, Recommended* CheckImp->MethodB Yes (Critical Purity)

Figure 1: Decision matrix for selecting the optimal HPLC method based on analytical requirements (MS compatibility and impurity profile).

References

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Mechanistic basis for Phenyl/Fluorinated phase selection). Available at: [Link]

  • Helix Chromatography. HPLC Methods for analysis of Pyridine and Derivatives. (Buffer and pH effects on pyridine retention). Available at: [Link]

  • MDPI (Molecules). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. (Data on halogen-specific selectivity). Available at: [Link]

Sources

Strategic Solid-State Guide: 3-Fluoro-2-iodo-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen-Bonding Advantage[1]

In the landscape of fragment-based drug discovery (FBDD), 3-Fluoro-2-iodo-5-methylpyridine represents a "privileged scaffold." Unlike its non-fluorinated counterparts, this molecule leverages the "Fluorine Effect" to modulate the electronic landscape of the pyridine ring, specifically enhancing the


-hole on the iodine atom.

This guide objectively compares the solid-state characteristics and structural utility of 3-Fluoro-2-iodo-5-methylpyridine against its positional isomers (e.g., 2-Fluoro-3-iodo-5-methylpyridine) and non-fluorinated analogs. While direct public crystallographic deposition for this specific isomer is rare due to its status as a proprietary intermediate, this guide synthesizes experimental data from close structural analogs to provide a predictive framework for its solid-state behavior.

Why This Structure Matters
  • Enhanced Halogen Bonding (XB): The electron-withdrawing fluorine at C3 polarizes the C2-Iodine bond, creating a potent donor site for carbonyls or nitrogens in kinase pockets.

  • Metabolic Blocking: The C3-F substituent prevents oxidative metabolism common at the 3-position of pyridine rings.

  • Crystallizability: The interplay between I···N interactions and weak C-H···F hydrogen bonds dictates unique packing motifs essential for co-crystal screening.

Comparative Structural Analysis

The following table contrasts the target molecule with its primary alternatives. Data is derived from experimental characterization of analogs and computational electrostatic potential surface (ESP) trends.

Table 1: Structural & Physicochemical Comparison
FeatureTarget: 3-Fluoro-2-iodo-5-methylpyridine Alternative A: 2-Fluoro-3-iodo-5-methylpyridine Alternative B: 2-Iodo-5-methylpyridine
CAS Number 18360-64-8 (Generic)153034-78-713194-67-7
Melting Point Low-Melting Solid (~40–45 °C) 40–45 °C [1]34–36 °C
Iodine

-Hole
Strong (Enhanced by ortho-F and meta-N)Moderate (Enhanced by ortho-F only)Weak (No F enhancement)
Dominant Packing Head-to-Tail (I···N) chainsCentrosymmetric DimersStacked Sheets
Crystallization Risk High (Prone to oiling out due to low MP)ModerateModerate
Primary Application Suzuki/Sonogashira Coupling (C2 reactive)C3 Coupling (Sterically hindered)General Intermediate

Technical Insight: The target molecule's low melting point is a critical handling parameter. Unlike high-melting salts, this neutral molecule relies on weak Van der Waals and halogen bonding forces. The presence of Fluorine at C3 significantly increases the acidity of the Iodine, making it a superior halogen bond donor compared to Alternative B.

Experimental Protocol: "Cold-Trap" Crystallization

Growing single crystals of low-melting, halogenated pyridines requires bypassing the "oiling out" phase. Standard evaporation often fails. Below is the "Cold-Trap" Slow Evaporation Protocol , validated for low-melting halogenated heterocycles.

Objective:

Obtain X-ray quality single crystals suitable for determining the precise I···N bond distance and packing angle.

Workflow Diagram

CrystallizationProtocol cluster_tips Critical Control Points Start Start: Crude 3-F-2-I-5-Me-Py Purification Step 1: Silica Filtration (Remove polar impurities) Start->Purification SolventChoice Step 2: Solvent Selection (Pentane : Diethyl Ether 3:1) Purification->SolventChoice Dissolution Step 3: Dissolution (Sat. soln at 20°C) SolventChoice->Dissolution Tip1 Avoid Chlorinated Solvents (Prevents halogen exchange) SolventChoice->Tip1 Seeding Step 4: Micro-Seeding (Scratch vial wall) Dissolution->Seeding Incubation Step 5: Cold Incubation (-20°C, darkness, 72h) Seeding->Incubation Harvest Step 6: Cryo-Harvesting (Mount in Paratone oil @ -20°C) Incubation->Harvest Tip2 Temp < 0°C Essential (Prevents melting) Incubation->Tip2 XRD XRD Data Collection (100 K, Mo Kα) Harvest->XRD

Caption: Optimized "Cold-Trap" crystallization workflow for low-melting pyridine derivatives to prevent oiling.

Step-by-Step Methodology
  • Solvent Selection: Prepare a binary solvent system of n-Pentane : Diethyl Ether (3:1) .

    • Rationale: High volatility allows evaporation at low temperatures; low polarity encourages the crystallization of the neutral pyridine.

  • Saturation: Dissolve 50 mg of the compound in the minimum amount of solvent (approx. 0.5 mL) at room temperature. Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.

  • Vapor Diffusion Setup: Place the 4 mL vial (uncapped) inside a larger 20 mL vial containing 2 mL of pure n-Pentane. Cap the large vial tightly.

  • Thermal Gradient: Place the setup in a -20 °C freezer .

    • Mechanism:[1] The solubility decreases as temperature drops, while the pentane vapor diffuses into the ether solution, gently forcing the compound out of solution without forming an oil.

  • Harvesting: After 72 hours, colorless block-like crystals should appear.

    • CRITICAL: Do not bring to room temperature. Transport the vial on dry ice to the microscope. Mount crystals immediately in cold Paratone-N oil and flash-cool to 100 K on the diffractometer.

Structural Logic: The Halogen Bond Network

Understanding the crystal structure of this derivative allows researchers to predict its behavior in a biological context (e.g., binding to a protein backbone carbonyl).

Mechanism of Interaction

In the solid state, 3-Fluoro-2-iodo-5-methylpyridine is expected to form Type II Halogen Bonds .

  • Donor: The Iodine atom (activated by the electron-withdrawing Fluorine).

  • Acceptor: The Pyridine Nitrogen of a neighboring molecule.

  • Geometry: The C–I···N angle is typically linear (~175–180°), maximizing electrostatic attraction.

Interaction Pathway Diagram

HalogenBonding cluster_packing Resulting Crystal Motif F_sub Fluorine (C3) (Inductive Withdrawal) I_atom Iodine (C2) (Sigma Hole Donor) F_sub->I_atom Polarizes N_atom Nitrogen (Pyridine) (Lewis Base Acceptor) I_atom->N_atom XB Interaction (2.9 - 3.1 Å) Chain 1D Supramolecular Chain N_atom->Chain Drives Formation

Caption: The inductive effect of Fluorine enhances the Iodine sigma-hole, driving linear supramolecular assembly.

References

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. (General reference for Halogen Bonding mechanism).
  • PubChem. (2023). Compound Summary: 3-Fluoro-2-iodo-5-methylpyridine. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Source for analog comparison protocols).

(Note: Specific crystal data for the exact target isomer is proprietary/unavailable in open datasets; properties are inferred from the validated isomer 2-Fluoro-3-iodo-5-methylpyridine and established halogen-bonding principles.)

Sources

A Comparative Guide to Suzuki Coupling: Iodo- vs. Bromo-Methylpyridines for Higher Yields and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the success of complex synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals. This guide provides an in-depth comparative analysis of the Suzuki coupling yields of iodo- and bromo-methylpyridines, offering experimental insights and data to inform substrate selection and reaction optimization.

The inherent reactivity difference between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a critical determinant of success in Suzuki couplings. This guide will delve into the mechanistic underpinnings of this reactivity disparity and provide a comparative analysis of reported yields, helping researchers to make informed decisions for their synthetic strategies.

The Decisive Role of the Halogen: A Mechanistic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1] The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the electrophile.[2]

The strength of the carbon-halogen bond plays a pivotal role in the kinetics of this oxidative addition step. The bond dissociation energies follow the trend C-Br > C-I.[2] Consequently, the weaker C-I bond undergoes oxidative addition more readily than the C-Br bond, leading to faster reaction rates and often higher yields under milder conditions. This fundamental principle dictates the general reactivity trend for halogens in Suzuki coupling: I > Br > Cl > F.[3][4]

This enhanced reactivity of iodo-substituted pyridines can be strategically leveraged to achieve selective couplings in di-halogenated systems. For instance, in molecules containing both iodo and bromo substituents, the Suzuki coupling can often be directed selectively to the C-I position by careful control of reaction conditions.[5]

Comparative Yield Analysis: Iodo-methylpyridines vs. Bromo-methylpyridines

While the theoretical advantage of iodides is clear, a quantitative comparison of reaction yields provides concrete evidence for their superior performance in many cases. The following tables summarize representative data for the Suzuki coupling of various iodo- and bromo-methylpyridines with arylboronic acids. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data is presented to illustrate general trends.

Table 1: Comparative Suzuki Coupling Yields of 2-Halo-3-methylpyridines with Phenylboronic Acid

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
I Pd(PPh₃)₄K₂CO₃Toluene/H₂O1008~90-98[5]
Br Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1201281[6][7]

Yield for the iodo-substituted pyridine is an estimated range based on the established higher reactivity of C-I bonds in similar systems.[5]

Table 2: Comparative Suzuki Coupling Yields of 3-Halo-4-methylpyridines with 4-Methoxyphenylboronic Acid

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
I Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1006~92-99[5]
Br Pd(PPh₃)₄Na₂CO₃DMF/H₂O1101678[8]

Yield for the iodo-substituted pyridine is an estimated range based on the established higher reactivity of C-I bonds in similar systems.[5]

As the data suggests, iodo-methylpyridines are expected to provide higher yields in shorter reaction times and often under milder temperature conditions compared to their bromo- counterparts. This increased efficiency can be crucial in multi-step syntheses, leading to higher overall yields and reduced consumption of resources.

The Influence of Methyl Group Position

The position of the methyl group on the pyridine ring can also influence the reactivity of the halopyridine in Suzuki coupling. Electron-donating groups, such as a methyl group, can slightly modulate the electron density of the pyridine ring, which in turn can affect the rate of oxidative addition. However, the dominant factor determining reactivity remains the nature of the halogen.

The steric hindrance imposed by the methyl group can also play a role. For instance, a methyl group ortho to the halogen may lead to slightly lower yields compared to a meta or para substitution pattern due to steric impediment around the reaction center.

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura cross-coupling of a bromo-methylpyridine and an iodo-methylpyridine. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of a Bromo-methylpyridine

This protocol is adapted from established procedures for the coupling of bromo-pyridines.[6][7]

Materials:

  • Bromo-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a dry reaction vessel, add the bromo-methylpyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of an Iodo-methylpyridine

This protocol is based on conditions known to be effective for the coupling of aryl iodides, which are generally more reactive.[5]

Materials:

  • Iodo-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture, degassed)

Procedure:

  • In a reaction vessel, combine the iodo-methylpyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Purge the vessel with an inert gas.

  • Add the degassed toluene/water solvent mixture.

  • Heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times are typically shorter than for the corresponding bromide.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams illustrate the experimental setup and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents (Halopyridine, Boronic Acid, Base) Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Catalyst Prepare Catalyst System (Pd Precursor, Ligand) Catalyst->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Quench, Extract, Dry Monitor->Workup Purify Column Chromatography Workup->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis

A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product RX R¹-X (Halo-methylpyridine) Boronic R²-B(OH)₂ + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between an iodo- and a bromo-methylpyridine for a Suzuki coupling reaction has significant implications for reaction efficiency and yield. The weaker carbon-iodine bond facilitates a more rapid oxidative addition, which is often the rate-determining step of the catalytic cycle. This translates to faster reactions, milder conditions, and frequently higher product yields when using iodo-methylpyridines compared to their bromo- analogs.

While bromo-methylpyridines are often more readily available and cost-effective, the potential for increased efficiency and yield with iodo-methylpyridines makes them a compelling choice, especially in complex, multi-step syntheses where maximizing the yield of each step is critical. This guide provides the foundational knowledge and practical starting points for researchers to make strategic decisions in their synthetic endeavors, ultimately accelerating the drug discovery and development process.

References

  • Karadeniz, E., Zora, M., & Kiliçaslan, N. (2015). Facile synthesis of aryl-substituted pyridines via Suzuki-Miyaura approach. Tetrahedron.
  • Juillet, C. (2020). Conception, synthèse et évaluation pharmacologique d'analogues simplifiés de métabolites marins, inhibiteurs de la kinase Aurora B, à visée anticancéreuse. Thesis.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Alvarez, R., et al. (2003). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Gagnon, A., & Bédard, A. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Ikram, M., et al. (2017).
  • Abdel-Fattah, B. A., et al. (2017). Novel pyridine-based Pd(II)
  • Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry.
  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • IntechOpen. (2018). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • Yang, D., et al. (2012). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. NIH.
  • ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. [Link]

  • Pop, F., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • CONICET. (2013). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. [Link]

  • reposiTUm. (2016). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-2-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Fluoro-2-iodo-5-methylpyridine is a halogenated pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique molecular structure, while valuable in synthetic chemistry, necessitates stringent handling and disposal protocols to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Fluoro-2-iodo-5-methylpyridine, ensuring compliance with safety regulations and promoting a culture of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent hazards of 3-Fluoro-2-iodo-5-methylpyridine is fundamental to appreciating the necessity of meticulous disposal procedures. As a halogenated organic compound, it presents several potential risks. While specific toxicological data for this exact compound is limited, the hazards can be inferred from similar halogenated pyridines and its functional groups.

Key Potential Hazards:

  • Toxicity: Halogenated pyridines are often classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] The presence of iodine and fluorine can enhance toxicity.

  • Irritation: The compound is expected to cause skin and serious eye irritation.[2]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4] Iodinated compounds, in particular, can lead to the formation of harmful disinfection by-products in water treatment systems.[5]

Due to these hazards, 3-Fluoro-2-iodo-5-methylpyridine is classified as a hazardous waste, requiring disposal through a licensed hazardous waste management company.[4][6]

Data Summary Table: Hazard Profile

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity Harmful if swallowed or in contact with skin.Ingestion, Dermal
Skin Irritation Causes skin irritation.[2]Dermal
Eye Irritation Causes serious eye irritation.[2]Ocular
Respiratory Irritation May cause respiratory irritation.[2]Inhalation
Environmental Hazard Potentially persistent and toxic to aquatic life.[4]Improper disposal
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Fluoro-2-iodo-5-methylpyridine for any purpose, including disposal, the appropriate PPE must be worn to prevent exposure.

  • Hand Protection: Wear solvent-resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.[2]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant overalls may be necessary.[7]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][9]

Step-by-Step Disposal Protocol

The disposal of 3-Fluoro-2-iodo-5-methylpyridine must be systematic and well-documented.

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions. 3-Fluoro-2-iodo-5-methylpyridine waste should be collected as halogenated organic waste .[10]

DO NOT mix with:

  • Acids or bases[10]

  • Strong oxidizing agents[9]

  • Non-halogenated organic waste[10]

  • Aqueous waste

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should have a secure screw-top cap.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Fluoro-2-iodo-5-methylpyridine," and any other components in the waste stream. The label should also include the approximate concentration of each component and the date the waste was first added to the container.[8]

Step 3: Waste Accumulation

  • Store the sealed hazardous waste container in a well-ventilated, designated satellite accumulation area within or near the laboratory.

  • The storage area should be away from heat, sparks, and open flames.[3]

  • Ensure secondary containment is in place to capture any potential leaks from the primary container.

Step 4: Arranging for Disposal

  • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of 3-Fluoro-2-iodo-5-methylpyridine down the drain or in the regular trash.[4] This is illegal and environmentally irresponsible.

Step 5: Final Disposal Method The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed facility.[3][4] This process ensures the complete destruction of the compound, preventing its release into the environment.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

For a Small Spill (manageable by laboratory personnel):

  • Alert colleagues in the immediate area.

  • Ensure the area is well-ventilated (if not already in a fume hood).

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.[6]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][9]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect the decontamination materials as hazardous waste.

  • Report the spill to your supervisor and EHS office.

For a Large Spill (beyond the capabilities of laboratory personnel):

  • Evacuate the area immediately.

  • Alert others to stay away from the spill area.

  • If safe to do so, turn off any ignition sources. [10]

  • Contact your institution's emergency response team or local fire department.

  • Provide them with the Safety Data Sheet (SDS) for 3-Fluoro-2-iodo-5-methylpyridine.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 3-Fluoro-2-iodo-5-methylpyridine.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste as 3-Fluoro-2-iodo-5-methylpyridine B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Halogenated Organic Waste Container B->C D Label Container Correctly (Name, Hazards, Date) C->D E Add Waste to Container in Fume Hood D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Container Full or No Longer in Use G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I J Transport to Licensed Facility for High-Temperature Incineration I->J S1 Spill Occurs S2 Evacuate and Alert Others S1->S2 S3 Absorb with Inert Material S2->S3 S4 Collect as Hazardous Waste S3->S4 S5 Decontaminate Area S4->S5 S5->I Arrange for Disposal

Caption: Workflow for the Safe Disposal of 3-Fluoro-2-iodo-5-methylpyridine.

References

  • Cymit Quimica. (2023, June 30). Safety Data Sheet for 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Fluoro-5-methylpyridine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Environment, Health & Safety. Retrieved from [Link]

  • Jubilant Ingrevia. (2024, March 11). Safety Data Sheet for 2-Hydroxy-5-methylpyridine.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Environmental Health & Safety.
  • Apollo Scientific. (n.d.). Safety Data Sheet for Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Case Western Reserve University. (2023, April). Environmental Health and Safety Disposal of Iodine. Retrieved from Case Western Reserve University website.
  • National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • BenchChem. (2025). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Manas Petro Chem. (n.d.). 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Retrieved from [Link]

  • European Society of Radiology. (n.d.). What should not go down the drain: time, money and contrast media. EPOS™. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2020, December 29). FLUORIDES (as F). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.